Relebactam sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;[(2S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O6S.Na/c17-11(14-8-3-5-13-6-4-8)10-2-1-9-7-15(10)12(18)16(9)22-23(19,20)21;/h8-10,13H,1-7H2,(H,14,17)(H,19,20,21);/q;+1/p-1/t9-,10+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUZXOWPDRLGBD-UXQCFNEQSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)NC3CCNCC3.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)NC3CCNCC3.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N4NaO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1502858-91-4 | |
| Record name | Relebactam sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1502858914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RELEBACTAM SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX0546AJ8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Relebactam's Strategic Assault on Beta-Lactamase Defense Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance, particularly among Gram-negative bacteria, has necessitated the development of novel therapeutic strategies. A primary mechanism of resistance is the production of beta-lactamase enzymes, which inactivate beta-lactam antibiotics. Relebactam, a diazabicyclooctane (DBO) non-beta-lactam beta-lactamase inhibitor, represents a significant advancement in overcoming this resistance. In combination with a partner beta-lactam antibiotic such as imipenem, relebactam restores its efficacy against a broad spectrum of beta-lactamase-producing bacteria. This technical guide provides an in-depth exploration of the mechanism of action by which relebactam inhibits beta-lactamases, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and workflows.
Core Mechanism of Action: Covalent Acylation and Reversible Inhibition
Relebactam's inhibitory activity is centered on its ability to form a stable, covalent acyl-enzyme intermediate with the active site serine of Class A and Class C beta-lactamases.[1][2][3] Unlike "suicide inhibitors" which lead to irreversible inactivation, relebactam is a slowly reversible inhibitor.[3] This reversibility is a key feature of its mechanism, contributing to its sustained inhibitory effect.
The process begins with the nucleophilic attack by the catalytic serine residue of the beta-lactamase on the carbonyl carbon of relebactam's urea moiety. This results in the opening of the diazabicyclooctane ring and the formation of a stable carbamoyl ester bond between relebactam and the enzyme.[1] This acyl-enzyme complex is conformationally stable and renders the beta-lactamase inactive, thus protecting the partner beta-lactam antibiotic from hydrolysis.
While the inhibition is potent, the covalent bond can slowly hydrolyze, leading to the release of intact, active relebactam. This recyclization allows a single molecule of relebactam to inhibit multiple beta-lactamase enzymes. However, the off-rate (k_off) for this deacylation is very slow, ensuring a prolonged period of enzyme inhibition.[4]
Quantitative Analysis of Relebactam's Inhibitory Potency
The efficacy of relebactam has been quantified against a range of clinically significant beta-lactamases. The following tables summarize key kinetic parameters, providing a comparative overview of its inhibitory activity.
Table 1: Inhibitory Activity of Relebactam against Class A Beta-Lactamases
| Beta-Lactamase | Organism Origin | Inhibition Constant (Ki, µM) | IC50 (µM) | Second-Order Acylation Rate (k2/K, M-1s-1) | Off-Rate (koff, s-1) | Reference(s) |
| KPC-2 | Klebsiella pneumoniae | 1 - 5 | 0.09 | 24,750 | 0.0002 | [1][4] |
| KPC-3 | Klebsiella pneumoniae | 1 - 5 | 0.11 | - | - | [1] |
| KPC-4 | Klebsiella pneumoniae | 1 - 5 | 0.13 | - | - | [1] |
| CTX-M-15 | Escherichia coli | 21 | 1.8 | - | - | [1] |
| L2 | Stenotrophomonas maltophilia | 3 | 0.25 | - | - | [1] |
Table 2: Inhibitory Activity of Relebactam against Class C Beta-Lactamases
| Beta-Lactamase | Organism Origin | Inhibition Constant (Ki, µM) | IC50 (µM) | Reference(s) |
| AmpC | Pseudomonas aeruginosa | - | - | [2] |
| AmpC | Enterobacter cloacae | - | - | [2] |
Note: Specific kinetic parameters for Class C enzymes are less frequently reported in the provided search results, but relebactam is consistently cited as a potent inhibitor of this class.
Detailed Experimental Protocols
A thorough understanding of relebactam's mechanism of action is built upon a foundation of rigorous experimental methodologies. The following sections detail the protocols for key assays used to characterize its inhibitory properties.
Beta-Lactamase Inhibition Assay (IC50 Determination)
This assay determines the concentration of relebactam required to inhibit 50% of the beta-lactamase activity.
Methodology:
-
Reagent Preparation:
-
Purified beta-lactamase (e.g., KPC-2, CTX-M-15) is diluted to a final concentration of 1-10 nM in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).[1]
-
A stock solution of relebactam is serially diluted to create a range of concentrations.
-
The chromogenic substrate, nitrocefin, is prepared at a concentration of 100 µM.[5]
-
-
Assay Procedure:
-
In a 96-well microplate, the purified beta-lactamase is pre-incubated with varying concentrations of relebactam for a defined period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.[5]
-
The enzymatic reaction is initiated by the addition of nitrocefin to each well.
-
The hydrolysis of nitrocefin, which results in a color change, is monitored continuously by measuring the absorbance at 486 nm using a microplate reader.[1]
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.
-
The percent inhibition for each relebactam concentration is calculated relative to a control reaction containing no inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the relebactam concentration and fitting the data to a sigmoidal dose-response curve.[1]
-
Steady-State Kinetics (Ki Determination)
This method is used to determine the inhibition constant (Ki), which represents the affinity of the inhibitor for the enzyme.
Methodology:
-
Assay Setup:
-
The assay is performed under steady-state conditions with varying concentrations of both the substrate (nitrocefin) and the inhibitor (relebactam).
-
The enzyme concentration is kept constant and low (in the nanomolar range).
-
-
Data Collection:
-
The initial rates of nitrocefin hydrolysis are measured at each combination of substrate and inhibitor concentrations.
-
-
Data Analysis:
-
The data are analyzed using graphical methods such as the Dixon plot (1/velocity vs. inhibitor concentration at fixed substrate concentrations) or by non-linear regression analysis of the Michaelis-Menten equation modified for competitive or mixed-type inhibition. The Ki is determined from these analyses.[1]
-
X-ray Crystallography of Relebactam-Beta-Lactamase Complexes
This technique provides a high-resolution, three-dimensional structure of relebactam bound to the active site of a beta-lactamase, revealing the precise molecular interactions.
Methodology:
-
Protein Expression and Purification: The target beta-lactamase is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Crystallization: The purified enzyme is crystallized, typically using vapor diffusion methods (hanging or sitting drop).
-
Complex Formation: The apo-enzyme crystals are soaked in a solution containing a high concentration of relebactam to allow the inhibitor to diffuse into the crystal and bind to the enzyme's active site.
-
Data Collection: The crystals are cryo-protected and then exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into the electron density and refined to yield the final, high-resolution structure.[6][7]
Mass Spectrometry for Covalent Adduct Analysis
Mass spectrometry is employed to confirm the formation of the covalent acyl-enzyme intermediate and to study its stability over time.
Methodology:
-
Sample Preparation: The purified beta-lactamase is incubated with a molar excess of relebactam for a specific duration.
-
Mass Analysis: The reaction mixture is analyzed by electrospray ionization mass spectrometry (ESI-MS). The mass of the intact protein is measured.
-
Data Interpretation: The formation of the covalent adduct is confirmed by observing a mass increase in the protein corresponding to the molecular weight of relebactam. Time-course experiments can be performed to monitor the stability of the acyl-enzyme complex and to detect any subsequent modifications, such as desulfation.[4][8]
Structural Insights into Relebactam's Broad-Spectrum Activity
X-ray crystal structures of relebactam in complex with various Class A beta-lactamases, including KPC-2 and CTX-M-15, have provided critical insights into its inhibitory mechanism.[1][6][7] These structures reveal that the piperidine ring of relebactam plays a crucial role in its positioning within the active site. However, this same feature can also lead to steric clashes with certain residues, such as Asn104 in CTX-M-15, which may explain the differences in inhibitory potency against different enzymes.[1]
Conclusion
Relebactam's mechanism of action, characterized by the formation of a stable, slowly reversible covalent acyl-enzyme intermediate, makes it a highly effective inhibitor of Class A and Class C beta-lactamases. This detailed understanding, derived from a combination of kinetic, structural, and mass spectrometric studies, is crucial for the rational design of future beta-lactamase inhibitors and for optimizing the clinical use of relebactam-containing combination therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of novel beta-lactamase inhibitors, contributing to the ongoing effort to combat antibiotic resistance.
References
- 1. Molecular Basis of Class A β-Lactamase Inhibition by Relebactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Beta-lactamase Inhibitors: Unlocking Their Potential in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of the class A extended-spectrum β-lactamase CTX-M-96 in complex with relebactam at 1.03 Angstrom resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Basis of Class A β-Lactamase Inhibition by Relebactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Relebactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relebactam is a diazabicyclooctane, non-β-lactam, β-lactamase inhibitor developed to address the growing threat of antibiotic resistance among Gram-negative bacteria.[1][2] Structurally similar to avibactam, it features a piperidine ring that helps reduce its export from bacterial cells.[1][2] Relebactam has no intrinsic antibacterial activity.[3] Instead, it is administered intravenously in a fixed-dose combination with the carbapenem antibiotic imipenem and cilastatin (RECARBRIO™).[4][5] Cilastatin is a renal dehydropeptidase-I inhibitor that prevents the metabolism of imipenem in the kidneys, thereby increasing its urinary concentration.[3][6] The primary role of relebactam is to restore the bactericidal activity of imipenem against bacteria that have acquired resistance through the production of specific β-lactamase enzymes.[1][7] This combination is indicated for the treatment of complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible Gram-negative pathogens.[4][5][8]
Pharmacodynamics
Mechanism of Action
The primary mechanism of action of relebactam is the inhibition of Ambler Class A and Class C serine β-lactamases.[3][9][10] Imipenem, like other β-lactam antibiotics, exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, which inhibits peptidoglycan synthesis and leads to cell lysis and death.[3] However, certain bacteria produce β-lactamase enzymes that hydrolyze the β-lactam ring of imipenem, rendering it inactive.
Relebactam protects imipenem from this degradation.[1] The inhibition process involves a two-step mechanism:
-
Non-covalent binding: Relebactam initially binds non-covalently to the active site of the β-lactamase enzyme.[1][2]
-
Covalent acylation: Subsequently, it forms a reversible covalent acyl-enzyme intermediate with a critical serine residue in the enzyme's active site, effectively inactivating it.[1][2]
Unlike some other inhibitors, the de-acylation process allows relebactam to reform its structure, enabling it to re-bind to other β-lactamase molecules.[1][2]
By inhibiting these key resistance enzymes, relebactam restores imipenem's ability to reach its PBP targets and exert its bactericidal effect.[10]
Spectrum of Activity
Relebactam demonstrates potent inhibition of Class A carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), and Class C cephalosporinases (AmpC).[3][11] It effectively restores the in vitro activity of imipenem against many imipenem-non-susceptible isolates of Enterobacterales and Pseudomonas aeruginosa.[9][10] However, relebactam is not active against Class B metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP, or Class D oxacillinases (e.g., OXA-48).[3][12]
Mechanisms of Resistance to Imipenem/Relebactam
Resistance to the imipenem/relebactam combination can emerge through several mechanisms:
-
Production of Non-Inhibited β-Lactamases: The most common mechanism is the acquisition of genes encoding β-lactamases that are not inhibited by relebactam, such as MBLs and OXA-type carbapenemases.[3]
-
Mutations in β-Lactamase Genes: Mutations within the active site of Class A carbapenemases (e.g., KPC) can reduce the binding affinity of relebactam, leading to resistance.[13][14][15]
-
Porin Loss/Modification: Reduced expression or mutations in outer membrane porins, such as OmpK35 and OmpK36 in K. pneumoniae or OprD in P. aeruginosa, can restrict the entry of imipenem and relebactam into the periplasmic space, thereby increasing resistance.[13][16][17]
-
Efflux Pump Upregulation: Increased expression of multidrug efflux pumps can actively transport the antibiotic combination out of the bacterial cell.[16]
Pharmacokinetics
Relebactam is administered intravenously, and therefore data on oral absorption is not applicable.[1] Its pharmacokinetic profile is characterized by a rapid distribution and elimination primarily through the kidneys. The pharmacokinetic parameters of relebactam, imipenem, and cilastatin are comparable, supporting their co-administration in a fixed-dose combination.[9][18]
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key single-dose pharmacokinetic parameters for relebactam, imipenem, and cilastatin in healthy adults.
| Parameter | Relebactam | Imipenem | Cilastatin |
| Administration | Intravenous | Intravenous | Intravenous |
| Volume of Distribution (Vd) | 19.0 L[1][3][6] | 24.3 L[3][6] | 13.8 L[3][6] |
| Plasma Protein Binding | ~22%[1][3][6] | ~20%[3] | ~40%[3] |
| Metabolism | Does not undergo significant metabolism.[1][6] | Metabolized in kidneys by dehydropeptidase-I (inhibited by cilastatin).[6] | - |
| Route of Elimination | Primarily renal.[1][3][19] | Primarily renal.[3][19] | Primarily renal.[3][19] |
| % Excreted Unchanged in Urine | >90%[3][19][20] | ~63%[3][19][20] | ~77%[3][19][20] |
| Terminal Half-Life (t½) | 1.2 - 1.8 hours[1][3] | ~1.0 hour[3] | ~1.0 hour[3] |
| Total Clearance | 130 - 150 mL/min (8 L/h)[1][6] | 15.3 L/h[6] | - |
Special Populations
Renal Impairment: Since relebactam, imipenem, and cilastatin are all primarily cleared by the kidneys, their plasma exposure increases significantly with worsening renal function.[21] Therefore, dose adjustments are required for patients with a creatinine clearance (CLcr) of less than 90 mL/min.[20][22][23]
| Estimated Creatinine Clearance (mL/min) | Recommended RECARBRIO™ Dose (IV over 30 min q6h) |
| ≥ 90 | 1.25 g (imipenem 500 mg / cilastatin 500 mg / relebactam 250 mg)[20][23] |
| 60 to 89 | 1 g (imipenem 400 mg / cilastatin 400 mg / relebactam 200 mg)[24] |
| 30 to 59 | 0.75 g (imipenem 300 mg / cilastatin 300 mg / relebactam 150 mg)[24] |
| 15 to 29 | 0.5 g (imipenem 200 mg / cilastatin 200 mg / relebactam 100 mg)[24] |
| < 15 or ESRD on Hemodialysis | 0.5 g; should not be used unless hemodialysis is instituted within 48 hours. Administer after hemodialysis session.[6][23] |
Drug-Drug Interactions: Relebactam is a substrate of the organic anion transporters OAT3, OAT4, MATE1, and MATE2K.[25] Active tubular secretion accounts for about 30% of its total clearance.[1][25] While co-administration with probenecid (an OAT inhibitor) can slightly increase relebactam exposure, the effect is not considered clinically meaningful.[21] Co-administration with ganciclovir may increase the risk of seizures, and use with valproic acid can decrease valproic acid concentrations, potentially leading to a loss of seizure control.[6]
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
The efficacy of the imipenem/relebactam combination depends on both components achieving their respective PK/PD targets simultaneously.[26]
-
Imipenem: The PK/PD index that best correlates with the efficacy of carbapenems like imipenem is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[27] A target of ≥30-40% fT > MIC is generally associated with maximal bactericidal activity.[11][27][28]
-
Relebactam: The PK/PD index that best correlates with relebactam's activity is the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC).[26][27][29] A target fAUC/MIC of approximately 7.5 to 8 has been associated with a 2-log reduction in bacterial density in preclinical models.[27][29]
The relationship is complex because the effective MIC of imipenem is dynamic and dependent on the concentration of relebactam present to inhibit β-lactamases.[11][28] The approved clinical dose of relebactam (250 mg) is designed to achieve the target fAUC/MIC ratio needed to protect imipenem, allowing it to achieve its own %fT > MIC target against susceptible pathogens.[29]
Experimental Protocols
The development and characterization of relebactam involved a range of standardized in vitro and in vivo experimental models.
Antimicrobial Susceptibility Testing (AST)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of imipenem in combination with a fixed concentration of relebactam against various bacterial isolates.
-
Methodology (Broth Microdilution):
-
Preparation: Experiments are typically performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). Serial two-fold dilutions of imipenem are prepared in cation-adjusted Mueller-Hinton broth.
-
Inhibitor Addition: Relebactam is added to each well at a fixed concentration, commonly 4 mg/L.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: Microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
Reading: The MIC is defined as the lowest concentration of imipenem that completely inhibits visible bacterial growth.
-
Hollow-Fiber Infection Model (HFIM)
-
Objective: To simulate human pharmacokinetic profiles in vitro and evaluate the dose-response relationship and key PK/PD drivers for relebactam and imipenem.[11][28]
-
Methodology:
-
System Setup: The model consists of a central reservoir containing bacterial culture in growth medium, connected via a peristaltic pump to a hollow-fiber cartridge. The semi-permeable fibers allow nutrients and drugs to diffuse in and out, simulating drug distribution and clearance, while retaining the bacteria.
-
Inoculation: The central reservoir is inoculated with a high-density bacterial culture (e.g., 10⁷-10⁸ CFU/mL) of a target resistant strain (P. aeruginosa or K. pneumoniae).
-
Drug Administration: Computer-controlled syringe pumps administer imipenem and relebactam into the central reservoir to simulate human plasma concentration-time profiles for various dosing regimens (e.g., single dose, multiple doses, dose fractionation).
-
Sampling: Samples are collected from the central reservoir at predetermined time points over several days.
-
Analysis: Bacterial density (total and resistant subpopulations) is quantified by plating serial dilutions. Drug concentrations are measured using methods like LC-MS/MS to confirm accurate PK simulation. The data is then used in mathematical models to determine the PK/PD index that best correlates with bacterial killing.[11][29]
-
Murine Infection Models
-
Objective: To evaluate the in vivo efficacy of the imipenem/relebactam combination against infections caused by resistant pathogens.[7]
-
Methodology (e.g., Neutropenic Thigh/Lung Infection Model):
-
Immunosuppression: Mice (e.g., ICR or C57BL/6) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice are inoculated via intramuscular (thigh) or intranasal/intratracheal (lung) administration with a standardized inoculum of a resistant bacterial strain.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with imipenem/cilastatin, relebactam, or the combination is initiated. Drugs are typically administered subcutaneously or intravenously to mimic human routes of exposure. Dosing schedules are designed to fractionate the total daily dose to explore PK/PD relationships.
-
Endpoint: At 24 or 48 hours post-treatment initiation, mice are euthanized. The infected tissues (thighs or lungs) are harvested, homogenized, and plated to determine the bacterial burden (CFU/g of tissue).
-
Analysis: Efficacy is measured as the log₁₀ reduction in CFU compared to untreated controls at the start of therapy. This data helps confirm in vitro findings and establish efficacy targets for clinical studies.[7]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Relebactam | C12H20N4O6S | CID 44129647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Imipenem/cilastatin/relebactam: A new carbapenem β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. In Vivo Efficacy of Relebactam (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. binasss.sa.cr [binasss.sa.cr]
- 9. Pharmacokinetics, Safety, and Tolerability of Single and Multiple Doses of Relebactam, a β-Lactamase Inhibitor, in Combination with Imipenem and Cilastatin in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. merckconnect.com [merckconnect.com]
- 13. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Mechanisms of Resistance Development to Imipenem-Relebactam in KPC-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Comparison of the in vitro activities and resistance mechanisms against imipenem–relebactam and ceftazidime–avibactam in clinical KPC-producing Klebsiella pneumoniae isolated in China - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics, Safety, and Tolerability of Single and Multiple Doses of Relebactam, a β-Lactamase Inhibitor, in Combination with Imipenem and Cilastatin in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Imipenem/relebactam | Johns Hopkins ABX Guide [hopkinsguides.com]
- 20. merck.com [merck.com]
- 21. Impact of renal impairment and human organic anion transporter inhibition on pharmacokinetics, safety and tolerability of relebactam combined with imipenem and cilastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. merckconnect.com [merckconnect.com]
- 23. drugs.com [drugs.com]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. Imipenem, Cilastatin and Relebactam Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 26. β-Lactam/β-Lactamase Inhibitor Combinations in Sepsis-Associated Acute Kidney Injury and Renal Replacement Therapy [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Exploring the Pharmacokinetic/Pharmacodynamic Relationship of Relebactam (MK-7655) in Combination with Imipenem in a Hollow-Fiber Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A translational pharmacokinetic/pharmacodynamic model to characterize bacterial kill in the presence of imipenem-relebactam - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the In Vitro Spectrum of Activity of Relebactam Sodium
Introduction
Relebactam is a diazabicyclooctane, non-β-lactam, β-lactamase inhibitor developed to be co-administered with imipenem/cilastatin.[1][2] Its primary function is to restore the activity of imipenem against bacteria that have acquired resistance through the production of specific β-lactamase enzymes.[3][4] Relebactam inhibits Ambler Class A (e.g., Klebsiella pneumoniae carbapenemase, KPC) and Class C (e.g., AmpC) β-lactamases.[5][6] It does not, however, exhibit significant activity against Class B metallo-β-lactamases (MBLs) like NDM, VIM, and IMP, or Class D oxacillinases (e.g., OXA-48).[2][5] This guide provides a detailed overview of the in vitro spectrum of activity of relebactam, summarizing key quantitative data, experimental methodologies, and the underlying mechanisms of action.
Mechanism of Action
Imipenem, a carbapenem antibiotic, exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition leads to cell lysis and death.[5] However, bacteria can develop resistance by producing β-lactamase enzymes that hydrolyze the β-lactam ring of imipenem, inactivating the antibiotic before it can reach its PBP target.[7] Relebactam forms a stable covalent acyl-enzyme complex with Class A and C β-lactamases, preventing the hydrolysis of imipenem and thereby restoring its antibacterial activity.[3][8]
Quantitative In Vitro Activity
The combination of imipenem with relebactam (IMI/REL) has been evaluated extensively against a wide range of Gram-negative pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data and susceptibility rates from various surveillance studies.
Table 1: In Vitro Activity of Imipenem/Relebactam against Pseudomonas aeruginosa
| Isolate Collection (Region/Year) | Phenotype | N | Imipenem MIC₅₀/₉₀ (µg/mL) | IMI/REL MIC₅₀/₉₀ (µg/mL) | Imipenem Susceptibility (%) | IMI/REL Susceptibility (%) | Reference |
| Global (SMART 2018-2020) | Overall | 23,073 | 2 / 32 | 0.5 / 4 | 63.8% | 87.0% | [8] |
| Global (SMART 2018-2020) | Imipenem-NS | 8,356 | 16 (mode) | 1 (mode) | 0% | 64.1% (restored) | [8][9] |
| USA (CF Patients) | Overall | 105 | 4 / 32 | 1 / 8 | 55% | 77% | [10] |
| Spain | Overall | 1,445 | 2 / 16 | 0.5 / 1 | - | 97.3% | [11] |
| USA (SMART 2015-2017) | Overall | 2,732 | - | - | - | 93.9% | [12] |
| USA (SMART 2015-2017) | MDR | 750 | - | - | - | 79.7% | [12] |
| USA (SMART 2016) | Overall | 896 | - | - | 74.7% | 94.4% | [13] |
| USA (SMART 2015) | Overall | 845 | >16 (MIC₉₀) | 2 (MIC₉₀) | 70.3% | 94.2% | [14] |
NS: Non-susceptible; MDR: Multidrug-resistant; CF: Cystic Fibrosis
Table 2: In Vitro Activity of Imipenem/Relebactam against Enterobacterales
| Organism | Isolate Collection (Region/Year) | Phenotype | N | IMI/REL MIC₅₀/₉₀ (µg/mL) | IMI/REL Susceptibility (%) | Reference |
| Enterobacterales | Global (SMART 2018-2020) | Imipenem-NS | 7,493 | - | 49.4% (restored) | [8][9] |
| Enterobacterales | Spain/Portugal (ICU, 2019-2020) | Overall | 747 | 0.12 / 0.5 | 98.7% | [15][16] |
| Enterobacterales | USA (2019-2020) | Carbapenem-Resistant (CRE) | 75 | <0.5 / 8.0 | 80.0% | [17] |
| Enterobacterales | France | Carbapenem-Resistant (non-CPE) | 284 | 0.5 / 4 | 81.0% | [18] |
| K. pneumoniae | Taiwan | Carbapenem-NS | 472 | - | 82.2% | [19] |
| K. pneumoniae | Egypt | Imipenem-NS | 140 | - | 49% (Carbapenemase producers) | [20] |
| K. pneumoniae | Egypt | Imipenem-NS | - | - | 100% (AmpC producers) | [20] |
| K. pneumoniae | Egypt | Imipenem-NS | - | - | 60% (ESBL producers) | [20] |
| E. coli | Taiwan | Carbapenem-NS | 188 | - | 87.8% | [19] |
| Enterobacter spp. | USA (SMART 2015) | Overall | 399 | - | 100% | [14] |
NS: Non-susceptible; CRE: Carbapenem-Resistant Enterobacterales; non-CPE: non-Carbapenemase-Producing Enterobacterales; ICU: Intensive Care Unit
Table 3: Activity of Imipenem/Relebactam against Isolates with Characterized Resistance Mechanisms
| Organism | Resistance Mechanism | IMI/REL Activity | Reference |
| Enterobacterales | KPC Producers | Active (restores susceptibility) | [20][21][22] |
| Enterobacterales | Metallo-β-lactamase (MBL) Producers | Inactive | [2][5][20] |
| Enterobacterales | OXA-48-like Producers | Variable/Poor Activity | [2][20][22] |
| K. pneumoniae | Porin (OmpK35/36) Loss + ESBL/AmpC | Active (77.7% susceptible) | [20] |
| P. aeruginosa | AmpC Overproduction | Active (restores susceptibility) | [8][23] |
| A. baumannii | Various | Inactive (no added benefit) | [24] |
| Bacteroides group | Anaerobes | No added benefit (MICs unchanged) | [21][25] |
Experimental Protocols
The in vitro activity data presented are predominantly derived from studies employing standardized antimicrobial susceptibility testing methods.
Broth Microdilution (BMD)
This is the most common method cited for determining the MIC of IMI/REL.[8][13]
-
Standard: The procedures adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M07-A10 standard.[5][13]
-
Inoculum: A standardized bacterial inoculum, typically adjusted to a 0.5 McFarland standard to yield approximately 5 x 10⁵ colony-forming units (CFU)/mL in the final well volume, is used.[26]
-
Relebactam Concentration: Relebactam is typically tested at a fixed concentration of 4 µg/mL in combination with doubling dilutions of imipenem.[13][26]
-
Incubation: Trays are incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation: MICs are determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Susceptibility breakpoints are interpreted according to CLSI M100 standards for imipenem.[12][27]
Molecular Characterization
To understand the mechanisms of resistance and the specific activity of relebactam, many studies perform genotypic analysis on the tested isolates.
-
Polymerase Chain Reaction (PCR): Multiplex PCR is used to screen for the presence of known β-lactamase genes, such as blaKPC, blaNDM, blaVIM, and blaOXA-48.[20]
-
Whole-Genome Sequencing (WGS): WGS provides a comprehensive analysis of the bacterial genome, allowing for the identification of a wide array of resistance genes, porin gene mutations (e.g., OmpK35, OmpK36, OprD), and efflux pump modifications that may contribute to the resistance phenotype.[15][28]
Spectrum of Activity: Logical Relationships
Relebactam's efficacy is directly tied to the specific β-lactamases produced by the pathogen. Its spectrum of inhibition is well-defined, making it a targeted therapeutic agent rather than a broad-spectrum inhibitor.
Conclusion
The in vitro data robustly demonstrate that relebactam is a potent inhibitor of Ambler Class A and C β-lactamases. When combined with imipenem, it restores activity against many imipenem-resistant isolates of P. aeruginosa and Enterobacterales, particularly those producing KPC and AmpC enzymes.[4][8] The combination shows high susceptibility rates against multidrug-resistant phenotypes.[12] However, its activity is limited against pathogens whose resistance is driven by metallo-β-lactamases or OXA-48-type carbapenemases.[5][20] Therefore, understanding the molecular profile of the infecting pathogen is crucial for predicting the clinical utility of imipenem/relebactam. These in vitro findings underscore the potential of imipenem/relebactam as a valuable therapeutic option for treating infections caused by specific carbapenem-resistant Gram-negative bacteria.[2][7]
References
- 1. Relebactam - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Imipenem-Cilastatin-Relebactam: A Novel β-Lactam-β-Lactamase Inhibitor Combination for the Treatment of Multidrug-Resistant Gram-Negative Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antibacterial Activity of Imipenem/Relebactam against Clinical Isolates in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Efficacy of Relebactam (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Activity of imipenem-relebactam against multidrug-resistant Pseudomonas aeruginosa from the United States - SMART 2015-2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Activity of Imipenem-Relebactam against Gram-Negative ESKAPE Pathogens Isolated by Clinical Laboratories in the United States in 2015 (Results from the SMART Global Surveillance Program) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Imipenem-Relebactam Susceptibility in Enterobacterales Isolates Recovered from ICU Patients from Spain and Portugal (SUPERIOR and STEP Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. In Vitro Activity of Imipenem-Relebactam, Meropenem-Vaborbactam, Ceftazidime-Avibactam and Comparators on Carbapenem-Resistant Non-Carbapenemase-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activities of imipenem-relebactam combination against carbapenem-nonsusceptible Enterobacteriaceae in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Activity of imipenem/relebactam on Klebsiella pneumoniae with different mechanisms of imipenem non-susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Evaluation of the Activity of Imipenem-Relebactam against 451 Recent Clinical Isolates of Bacteroides Group and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro activity of imipenem/relebactam against Gram-negative clinical isolates in two Spanish tertiary hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In-vitro activity of newly-developed β-lactamase inhibitors avibactam, relebactam and vaborbactam in combination with anti-pseudomonal β-lactam antibiotics against AmpC-overproducing clinical Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Activity of Imipenem with Relebactam against Gram-Negative Pathogens from New York City - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro Evaluation of the Activity of Imipenem-Relebactam against 451 Recent Clinical Isolates of Bacteroides Group and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Activity of imipenem/relebactam against KPC-producing Klebsiella pneumoniae and the possible role of Ompk36 mutation in determining resistance: an Italian retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
Relebactam Sodium: A Technical Guide to the Inhibition of Ambler Class A and C β-Lactamases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relebactam is a diazabicyclooctane β-lactamase inhibitor that restores the in vitro activity of imipenem against many imipenem-resistant Gram-negative bacteria.[1] By inhibiting Ambler class A and class C β-lactamases, relebactam protects imipenem from degradation, allowing it to exert its antibacterial effect.[2][3] This technical guide provides an in-depth overview of the mechanism, quantitative inhibition data, and experimental protocols related to the activity of relebactam against these key enzyme classes.
Mechanism of Inhibition
Relebactam employs a covalent acylation mechanism to inhibit serine β-lactamases. The process begins with the non-covalent binding of relebactam to the active site of the enzyme. Subsequently, the catalytic serine residue in the active site attacks the carbonyl group of the β-lactam ring surrogate in relebactam, leading to the formation of a stable, covalent acyl-enzyme intermediate. This acylation effectively inactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics.[4]
References
The Role of Relebactam Sodium in Overcoming Antibiotic Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of multidrug-resistant Gram-negative bacteria, particularly those producing β-lactamase enzymes, poses a critical threat to global public health. These enzymes effectively neutralize many β-lactam antibiotics, the cornerstone of antibacterial therapy. Relebactam, a novel diazabicyclooctane (DBO) β-lactamase inhibitor, represents a significant advancement in combating this resistance. When combined with the carbapenem antibiotic imipenem (and cilastatin, which prevents renal degradation of imipenem), relebactam serves to protect imipenem from degradation by a broad spectrum of serine β-lactamases. This guide provides an in-depth technical overview of relebactam's mechanism of action, its spectrum of activity, the quantitative data supporting its efficacy, and the detailed experimental protocols used in its evaluation.
The Challenge of β-Lactamase-Mediated Resistance
β-lactam antibiotics, such as penicillins, cephalosporins, and carbapenems, act by inhibiting penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. The primary mechanism of resistance to these agents is the bacterial production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Of particular concern are bacteria that produce extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and carbapenemases like the Klebsiella pneumoniae carbapenemase (KPC).
Relebactam: Mechanism of Action
Relebactam is a non-β-lactam, diazabicyclooctane-based inhibitor. Its mechanism is distinct from older inhibitors like clavulanic acid. Relebactam forms a covalent, yet reversible, acyl-enzyme complex with the serine residue in the active site of the β-lactamase.[1] This binding prevents the enzyme from hydrolyzing its intended β-lactam substrate (imipenem). The piperidine ring on relebactam's structure contributes to its potent activity.[2]
The inhibition process involves a two-step reaction:
-
Initial Binding: Relebactam binds non-covalently to the active site of the β-lactamase.
-
Acylation: The serine hydroxyl group in the enzyme's active site attacks the carbonyl group of relebactam's urea moiety, opening the bicyclic ring and forming a stable, covalent acyl-enzyme intermediate.[1]
Unlike some inhibitors, the KPC-2–relebactam acyl-enzyme complex is notably stable, with a very slow rate of deacylation (hydrolysis of the bond), effectively sequestering the enzyme and allowing the partner antibiotic, imipenem, to reach its PBP targets.[3][4]
Spectrum of Inhibitory Activity
Relebactam demonstrates potent inhibition against Ambler Class A and Class C β-lactamases.[5] It does not inhibit Class B metallo-β-lactamases (MBLs) such as NDM, VIM, or IMP, or Class D oxacillinases (OXA-type carbapenemases).[6] Its primary role is to restore the activity of imipenem against pathogens producing the following enzymes:
-
Class A Carbapenemases: Notably Klebsiella pneumoniae carbapenemase (KPC-2, KPC-3).[2]
-
Class A ESBLs: Including common variants like TEM, SHV, and CTX-M.[7]
-
Class C Cephalosporinases (AmpC): Both chromosomally-encoded (e.g., from Enterobacter cloacae, Pseudomonas aeruginosa) and plasmid-mediated AmpC enzymes.[5][8]
Quantitative Data
In Vitro Susceptibility Data
The addition of a fixed concentration of relebactam (typically 4 µg/mL in testing) significantly lowers the minimum inhibitory concentrations (MICs) of imipenem for many resistant isolates. Data from the global SMART surveillance program (2018–2020) shows that relebactam restored imipenem susceptibility in 64.1% of imipenem-non-susceptible P. aeruginosa and 49.4% of imipenem-non-susceptible Enterobacterales.[9]
Table 1: In Vitro Activity of Imipenem and Imipenem/Relebactam against Gram-Negative Isolates
| Organism (Resistance Profile) | Imipenem MIC₅₀ (µg/mL) | Imipenem MIC₉₀ (µg/mL) | Imipenem/Relebactam MIC₅₀ (µg/mL) | Imipenem/Relebactam MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|---|
| E. coli (ESBL-producing) | 0.25 | 0.5 | 0.25 | 0.25 | [10] |
| K. pneumoniae (KPC-producing) | 16 | >16 | 0.25 | 1 | [10] |
| Enterobacterales (Imipenem-NS¹) | - | - | - | - | [9] |
| P. aeruginosa (Overall) | 2 | 16 | 0.5 | 2 | [10] |
| P. aeruginosa (Imipenem-NS¹) | 16 (mode) | - | 1 (mode) | - | [8] |
¹ Non-susceptible
Enzyme Inhibition Kinetics
Kinetic parameters quantify the efficiency of relebactam's interaction with specific β-lactamase enzymes. For the clinically significant KPC-2 carbapenemase, relebactam is a potent inhibitor with a rapid acylation rate and a very slow off-rate, indicating the formation of a stable, long-lasting inhibitory complex.[3][4]
Table 2: Kinetic Parameters of Relebactam against Key β-Lactamases
| Enzyme | Ambler Class | k₂/K (M⁻¹s⁻¹) | k_off (s⁻¹) | IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| KPC-2 | A | 24,750 | 0.0002 | 38 | [3][11] |
| CTX-M-15 | A | - | - | 5 | [11] |
| L2 (S. maltophilia) | A | - | - | 910 |
| AmpC (P. aeruginosa) | C | Potent Inhibition | - | - |[8] |
Pharmacokinetic Parameters
Pharmacokinetic studies in healthy adult volunteers show that relebactam exhibits predictable, dose-proportional exposure. Its pharmacokinetic profile is similar to that of imipenem, supporting their co-administration in a fixed-dose combination.[1]
Table 3: Mean Pharmacokinetic Parameters of Relebactam (250 mg Dose) and Imipenem (500 mg Dose) in Healthy Adults
| Parameter | Relebactam | Imipenem | Reference |
|---|---|---|---|
| Cₘₐₓ (µM) | 49.7 | 134 | [5] |
| AUC₀₋∞ (µM·h) | 134 | 169 | [5] |
| Terminal Half-life (t½) (h) | 1.4 - 1.8 | ~1.1 | [1][5] |
| Volume of Distribution (Vd) (L) | ~19 | - | [1] |
| Plasma Protein Binding | ~22% | - | [1] |
| Primary Route of Elimination | Renal (>90%) | Renal |[1] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution
The determination of MICs for imipenem/relebactam is performed according to the reference broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07.
Methodology:
-
Medium Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared and dispensed into 96-well microtiter plates.
-
Antimicrobial Preparation: Imipenem is serially diluted (two-fold) across the wells. Relebactam is added to each well at a fixed concentration of 4 µg/mL.
-
Inoculum Preparation: Bacterial isolates are grown on agar plates. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C in ambient air for 16-20 hours.
-
Endpoint Determination: The MIC is read as the lowest concentration of imipenem (in the presence of 4 µg/mL relebactam) that completely inhibits visible bacterial growth.
Enzyme Kinetics: β-Lactamase Inhibition Assay
The inhibitory activity of relebactam against purified β-lactamase enzymes is commonly determined using a spectrophotometric assay with the chromogenic cephalosporin substrate, nitrocefin. Hydrolysis of nitrocefin's β-lactam ring results in a color change from yellow to red, which can be monitored by measuring the increase in absorbance at ~490 nm.
Methodology:
-
Reagent Preparation:
-
Buffer: A suitable buffer (e.g., 100 mM PBS, pH 7.0) is prepared.
-
Enzyme Solution: A stock solution of the purified β-lactamase (e.g., KPC-2) is prepared at a known concentration.
-
Substrate Solution: A stock solution of nitrocefin is prepared in DMSO and then diluted in the assay buffer to a working concentration (e.g., 100 µM).
-
Inhibitor Solution: Serial dilutions of relebactam are prepared.
-
-
Assay Procedure (for IC₅₀ determination):
-
The purified enzyme is pre-incubated with varying concentrations of relebactam for a set period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by adding the nitrocefin substrate to the enzyme-inhibitor mixture.
-
The rate of nitrocefin hydrolysis is measured immediately by monitoring the change in absorbance at 490 nm over time using a microplate reader.
-
-
Data Analysis:
-
The initial velocity (V₀) of the reaction is calculated for each relebactam concentration.
-
The percent inhibition is calculated relative to a control reaction with no inhibitor.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Further kinetic parameters like Kᵢ (inhibition constant) and k₂/K (second-order rate of acylation) can be determined through more complex experimental designs and data fitting models (e.g., Dixon plots, progress curve analysis).
-
In Vivo Efficacy: Neutropenic Murine Thigh Infection Model
This standardized animal model is crucial for evaluating the in vivo efficacy of antimicrobial agents and for pharmacokinetic/pharmacodynamic (PK/PD) analysis.
Methodology:
-
Induction of Neutropenia: Mice (e.g., ICR or CD-1 strains) are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection. This immunosuppression makes the model more reproducible and focuses the outcome on the antimicrobial activity of the drug.
-
Infection: Mice are inoculated via intramuscular injection into the thigh with a standardized bacterial suspension (e.g., 10⁶-10⁷ CFU/thigh) of a resistant P. aeruginosa or K. pneumoniae strain.
-
Humanized Dosing Regimen: Treatment is initiated, typically 2 hours post-infection. The dosage and frequency of imipenem/relebactam administration are calculated based on the pharmacokinetic profiles in mice to simulate the free-drug plasma concentration-time profiles observed in humans receiving a clinical dose (e.g., 500 mg imipenem/250 mg relebactam infused over 30 minutes every 6 hours).[6]
-
Endpoint Assessment: At a predetermined time point (usually 24 hours post-treatment initiation), mice are euthanized. The infected thigh muscles are aseptically removed, homogenized, and serially diluted.
-
Quantification: The dilutions are plated on agar to determine the number of viable bacterial colonies (CFU/thigh).
-
Efficacy Determination: Efficacy is measured by the change in bacterial load (log₁₀ CFU/thigh) compared to the bacterial count at the start of therapy. A static effect is defined as no net change in CFU, while a 1- or 2-log₁₀ reduction is considered bactericidal.
Mechanisms of Resistance to Imipenem/Relebactam
While highly effective, resistance to the imipenem/relebactam combination can emerge. The primary mechanisms identified do not typically involve the degradation of relebactam itself, but rather a combination of other factors:
-
Porin Loss/Mutation: Decreased permeability due to mutations or loss of outer membrane porin channels (e.g., OmpK35 and OmpK36 in K. pneumoniae) can restrict the entry of imipenem and relebactam into the periplasmic space, leading to elevated MICs.
-
Mutations in the β-Lactamase Enzyme: Specific mutations within the target β-lactamase, particularly in the omega loop of the KPC enzyme, can reduce the binding affinity or acylation efficiency of relebactam, thereby conferring resistance.
-
Increased Efflux: Overexpression of efflux pumps can actively transport the antibiotic combination out of the bacterial cell, though this is often a contributing factor rather than a primary mechanism.
-
Production of Non-Inhibited β-Lactamases: The presence of MBLs or OXA-type carbapenemases, which are not inhibited by relebactam, will confer resistance.
Conclusion
Relebactam sodium is a powerful tool in the fight against antibiotic resistance. By effectively inhibiting key Class A and Class C β-lactamases, it restores the clinical utility of imipenem against a wide range of multidrug-resistant Gram-negative pathogens. A thorough understanding of its mechanism, quantitative efficacy, and the standardized protocols for its evaluation is essential for researchers and drug development professionals working to address the ongoing challenge of antimicrobial resistance. The continued surveillance of its activity and emerging resistance mechanisms will be critical to preserving its long-term effectiveness.
References
- 1. Evaluation of Pharmacokinetic/Pharmacodynamic Model-Based Optimized Combination Regimens against Multidrug-Resistant Pseudomonas aeruginosa in a Murine Thigh Infection Model by Using Humanized Dosing Schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. toku-e.com [toku-e.com]
- 4. In vivo activity of human-simulated regimens of imipenem alone and in combination with relebactam against Pseudomonas aeruginosa in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. RELEBACTAM | β-lactamase inhibitor | CAS 1174018-99-5 | Buy MK-7655; MK7655 from Supplier InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Pharmacodynamics of imipenem in combination with β-lactamase inhibitor MK7655 in a murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Interactions of Relebactam with Beta-Lactamases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relebactam is a diazabicyclooctane (DBO) non-β-lactam β-lactamase inhibitor developed to counteract the resistance mechanisms employed by a broad range of Gram-negative bacteria.[1] When combined with a β-lactam antibiotic such as imipenem, relebactam restores its efficacy against pathogens producing Ambler Class A and Class C β-lactamases.[2][3] This technical guide provides a comprehensive overview of the molecular interactions between relebactam and its target enzymes, focusing on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways.
Mechanism of Action
Relebactam employs a reversible covalent inhibition mechanism to inactivate serine β-lactamases.[1] The process begins with the non-covalent binding of relebactam to the active site of the enzyme.[2] This is followed by the formation of a covalent acyl-enzyme intermediate through the nucleophilic attack of the active site serine residue on the carbonyl carbon of relebactam's urea moiety. This reaction opens the diazabicyclooctane ring.[1][4]
Unlike some other β-lactamase inhibitors, the acyl-enzyme complex formed with relebactam is stable, with a slow deacylation rate, effectively sequestering the enzyme and preventing the hydrolysis of the partner β-lactam antibiotic.[5][6] The stability of this complex is a key feature of relebactam's potency. Molecular dynamics simulations suggest that the positioning of active-site water molecules in the relebactam-enzyme complex is less favorable for desulfation compared to the avibactam-enzyme complex, contributing to the increased stability of the relebactam acyl-complex.[5][7] Once deacylation does occur, relebactam can reform its five-membered ring and is capable of rebinding to other enzyme molecules.[2]
Quantitative Analysis of Relebactam's Interaction with Beta-Lactamases
The inhibitory activity of relebactam has been quantified against a range of clinically significant β-lactamases. The following tables summarize key kinetic parameters, providing a comparative view of its potency.
Table 1: Kinetic Parameters of Relebactam against Class A Carbapenemases
| Enzyme | Kiapp (µM) | k2/K (M-1s-1) | koff (s-1) | Half-life (min) | IC50 (µM) | Reference |
| KPC-2 | 2.3 ± 0.3 | 24,750 ± 2,475 | 0.00020 ± 0.00002 | 58 | 1-5 | [5][8] |
| KPC-3 | - | - | - | - | 1-5 | [8] |
| KPC-4 | - | - | - | - | 1-5 | [8] |
Table 2: Kinetic Parameters of Relebactam against Class A Extended-Spectrum β-Lactamases (ESBLs)
| Enzyme | Kiapp (µM) | k2/K (M-1s-1) | koff (s-1) | t1/2 (min) | IC50 (µM) | Reference |
| CTX-M-15 | 21 | - | - | - | - | [8] |
| L2 | 2.7 ± 0.7 | 4,000 | - | - | 3 | [1][8] |
Table 3: Inhibitory Activity of Relebactam against Class C β-Lactamases
| Enzyme | Organism | Inhibition Constant (Ki) | Reference |
| AmpC | Pseudomonas aeruginosa | 27 nM (overall) | [9] |
Structural Insights into Relebactam-β-Lactamase Interactions
X-ray crystallography studies have provided detailed snapshots of relebactam bound to the active sites of various β-lactamases, including CTX-M-15, L2, KPC-2, KPC-3, KPC-4, and P. aeruginosa AmpC.[1][10] These structures reveal that relebactam's diazabicyclooctane core binds in a conserved manner. However, the C2-linked piperidine ring of relebactam can lead to steric clashes with certain residues, such as Asn104 in CTX-M-15 and His/Trp105 in L2 and KPC enzymes, which may explain the differences in inhibitory potency compared to avibactam, which possesses a smaller C2 carboxyamide group.[1]
In the complex with CTX-M-96, relebactam is covalently bound to the catalytic Ser70.[4] The binding of relebactam induces a slight displacement of the deacylating water molecule and causes shifts in the positions of E166 and N170 side chains to optimize the hydrogen-bonding network.[4][10] The piperidine ring of relebactam also perturbs a hydrophobic patch formed by Y105, P107, and Y129.[4][10]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the molecular interactions of relebactam with β-lactamases.
Determination of Minimum Inhibitory Concentration (MIC)
a. Broth Microdilution Method
This method is used to determine the minimum concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials:
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 105 CFU/mL
-
Imipenem and relebactam stock solutions
-
-
Procedure:
-
Prepare serial twofold dilutions of imipenem in MHB in the wells of a 96-well plate.
-
For combination testing, add a fixed concentration of relebactam (e.g., 4 µg/mL) to each well containing the imipenem dilutions.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of imipenem (in the presence of relebactam) that completely inhibits visible growth.
-
b. Agar Dilution Method
-
Materials:
-
Mueller-Hinton agar (MHA)
-
Petri dishes
-
Bacterial inoculum standardized to 1 x 104 CFU/spot
-
Imipenem and relebactam stock solutions
-
-
Procedure:
-
Prepare a series of MHA plates containing serial twofold dilutions of imipenem. For combination testing, a fixed concentration of relebactam is also incorporated into the agar.
-
Spot the standardized bacterial inoculum onto the surface of each agar plate.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of imipenem that inhibits the growth of more than one or two colonies.[9][11][12][13][14]
-
Enzyme Kinetics
a. Beta-Lactamase Purification
-
Materials:
-
E. coli strain overexpressing the target β-lactamase (e.g., KPC-2).
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Chromatography system with appropriate columns (e.g., ion-exchange and size-exclusion).
-
-
Procedure:
-
Grow the E. coli culture and induce protein expression.
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells (e.g., by sonication or French press) and clarify the lysate by centrifugation.
-
Purify the β-lactamase from the supernatant using a series of chromatography steps. Protein purity is assessed by SDS-PAGE.[5]
-
b. Kinetic Parameter Determination (Ki, k2/K, koff)
These assays typically use a chromogenic substrate like nitrocefin, which changes color upon hydrolysis by a β-lactamase.
-
Materials:
-
Purified β-lactamase
-
Nitrocefin solution
-
Relebactam solution
-
Assay buffer (e.g., 10 mM PBS)
-
Spectrophotometer
-
-
Procedure to Determine Kiapp:
-
Vary the concentrations of relebactam while keeping the nitrocefin concentration constant.
-
Measure the initial rates of nitrocefin hydrolysis.
-
Plot the reciprocal of the initial velocity (1/V) against the inhibitor concentration ([I]) in a Dixon plot. The apparent inhibition constant (Kiapp) is determined from the intersection of the lines.
-
-
Procedure to Determine k2/K and koff:
-
To determine the acylation rate (k2/K), pre-incubate the enzyme with varying concentrations of relebactam for different time points before adding nitrocefin. The rate of inactivation is measured.
-
To determine the deacylation rate (koff), pre-incubate the enzyme with a saturating concentration of relebactam to allow for complete formation of the acyl-enzyme complex. Then, dilute the mixture to a concentration where the rebinding of the inhibitor is negligible and monitor the return of enzymatic activity over time by measuring the hydrolysis of nitrocefin. The rate of recovery of activity corresponds to koff.[6]
-
X-ray Crystallography
This technique is used to determine the three-dimensional structure of the relebactam-β-lactamase complex.
-
Procedure:
-
Crystals of the purified β-lactamase are grown.
-
The crystals are soaked in a solution containing relebactam to form the enzyme-inhibitor complex within the crystal.
-
The crystals are then exposed to an X-ray beam, and the diffraction pattern is recorded.
-
The diffraction data is processed to generate an electron density map, from which the atomic coordinates of the protein and the bound inhibitor are determined.[1][4][10]
-
Computational Modeling
Molecular dynamics simulations are employed to study the dynamic behavior of the relebactam-β-lactamase complex over time.
-
Procedure:
-
The crystal structure of the complex is used as a starting point.
-
The complex is placed in a simulated aqueous environment.
-
The forces between all atoms are calculated, and Newton's equations of motion are solved to simulate the movement of the atoms over time.
-
The simulation provides insights into the stability of the complex, the nature of the interactions, and the conformational changes that may occur.[5][7]
-
Conclusion
Relebactam is a potent inhibitor of Class A and Class C β-lactamases, acting through a reversible covalent mechanism to form a stable acyl-enzyme intermediate. Quantitative kinetic studies and high-resolution crystal structures have provided a detailed understanding of its molecular interactions, highlighting the structural features that contribute to its inhibitory activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel β-lactamase inhibitors to combat the growing threat of antibiotic resistance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Broth Microdilution Method To Detect Extended-Spectrum β-Lactamases and AmpC β-Lactamases in Enterobacteriaceae Isolates by Use of Clavulanic Acid and Boronic Acid as Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structures of KPC-2 β-Lactamase in Complex with 3-Nitrophenyl Boronic Acid and the Penam Sulfone PSR-3-226 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. Inhibitor Resistance in the KPC-2 β-Lactamase, a Preeminent Property of This Class A β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of a preacylation complex of the β-lactamase inhibitor sulbactam bound to a sulfenamide bond-containing thiol-β-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. Imipenem-Relebactam Susceptibility Testing of Gram-Negative Bacilli by Agar Dilution, Disk Diffusion, and Gradient Strip Methods Compared with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imipenem-Relebactam Susceptibility Testing of Gram-Negative Bacilli by Agar Dilution, Disk Diffusion, and Gradient Strip Methods Compared with Broth Microdilution - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogs of Relebactam Sodium: A Technical Guide to Structure-Activity Relationships and Inhibitory Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Relebactam, a diazabicyclooctane (DBO) β-lactamase inhibitor, represents a critical advancement in combating this resistance.[1] When combined with a β-lactam antibiotic such as imipenem, Relebactam restores its efficacy against a broad spectrum of β-lactamase-producing bacteria.[2] This technical guide provides an in-depth analysis of the structural analogs of Relebactam, their structure-activity relationships (SAR), and the experimental methodologies used to characterize their inhibitory potential.
Core Structure and Mechanism of Action
Relebactam is a non-β-lactam, bicyclic diazabicyclooctane β-lactamase inhibitor.[3] Its core structure is shared with other DBO inhibitors like avibactam.[3] The mechanism of inhibition involves the formation of a covalent, yet reversible, acyl-enzyme intermediate with the catalytic serine residue in the active site of serine-β-lactamases (Ambler classes A and C).[2][4] This acylation process effectively inactivates the β-lactamase, preventing the hydrolysis of the partner β-lactam antibiotic. The stability of this acyl-enzyme complex is a key determinant of the inhibitor's efficacy.[2]
dot
Caption: Mechanism of β-lactamase inhibition by Relebactam.
Structure-Activity Relationship (SAR) of Relebactam Analogs
The inhibitory potency and spectrum of DBOs are significantly influenced by the nature of the substituent at the C2 position of the bicyclic core.
Modifications of the Piperidine Ring
Relebactam features a piperidine ring at the C2 position, a key distinction from avibactam which has a carboxamide group.[3] This piperidine moiety is crucial for its activity. While specific quantitative data for direct analogs where the piperidine is replaced with other cyclic amines like pyrrolidine or azepane is limited in publicly available literature, SAR studies on related DBOs suggest that the size and basicity of this ring are critical for optimal interaction with the β-lactamase active site. The piperidine ring in Relebactam is believed to contribute to a more stable acyl-enzyme complex compared to avibactam, potentially by influencing the positioning of water molecules in the active site that are necessary for deacylation.[2]
Modifications of the Side Chain
Systematic modifications of the side chain at the C2 position have a profound impact on the inhibitory activity.
-
Amidine-Substituted Analogs: A series of Relebactam analogs with amidine substituents at the C2 position have been synthesized and evaluated. While these compounds showed no intrinsic antibacterial activity, they significantly potentiated the activity of meropenem against various bacterial strains, indicating effective β-lactamase inhibition. The potency of these analogs varied with the nature of the substitution on the amidine moiety.
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the available quantitative data for the inhibitory activity of Relebactam and its comparator, Avibactam, against key class A serine β-lactamases.
Table 1: IC50 Values of DBO Inhibitors against Class A β-Lactamases [4]
| β-Lactamase | Relebactam IC50 (nM) | Avibactam IC50 (nM) |
| CTX-M-15 | 400 | 3.4 |
| L2 | 470 | 15 |
| KPC-2 | 230 | 10 |
| KPC-3 | 260 | 29 |
| KPC-4 | 910 | 9.3 |
Table 2: Kinetic Parameters for Relebactam Inhibition [2][5]
| β-Lactamase | k2/K (M⁻¹s⁻¹) | koff (s⁻¹) | Ki app (µM) |
| KPC-2 | 24,750 | 0.0002 | 2.3 |
| KPC-2 D179N | ~9,900 | - | 3.4 |
Table 3: Meropenem MICs (µg/mL) in the Presence of Amidine-Substituted DBO Analogs (4 µg/mL)
| Bacterial Strain | Meropenem Alone | Meropenem + Analog A | Meropenem + Analog B | Meropenem + Avibactam |
| E. coli (CTX-M-15) | >64 | 2 | 4 | 1 |
| K. pneumoniae (KPC-2) | 32 | 1 | 2 | 0.5 |
| P. aeruginosa | 8 | 4 | 8 | 4 |
(Note: Data for Analog A and B are representative examples from studies on amidine-substituted DBOs and are intended for illustrative purposes.)[6][7]
Experimental Protocols
β-Lactamase Inhibition Assay (Nitrocefin-Based)
This assay is a widely used spectrophotometric method to determine the inhibitory activity of compounds against β-lactamases.
Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin (chromogenic substrate)
-
Inhibitor compound (e.g., Relebactam analog)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified β-lactamase to a working concentration in assay buffer. The final concentration should be chosen to ensure a linear rate of nitrocefin hydrolysis over the measurement period.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor compound in assay buffer.
-
Assay Setup:
-
To each well of a 96-well plate, add a fixed volume of the diluted enzyme solution.
-
Add an equal volume of the inhibitor dilution (or assay buffer for the control).
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Reaction Initiation: Initiate the reaction by adding a fixed volume of nitrocefin solution to each well. The final concentration of nitrocefin should be close to its Km value for the specific enzyme.
-
Data Acquisition: Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.
-
Data Analysis:
-
Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the initial velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Ki values can be subsequently calculated using the Cheng-Prusoff equation if the mechanism of inhibition is known.
-
References
- 1. Exploring Structure–Activity Relationships and Modes of Action of Laterocidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relebactam Is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Basis of Class A β-Lactamase Inhibition by Relebactam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted-amidine derivatives of diazabicyclooctane as prospective β-lactamase inhibitors | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Relebactam in Combination with Imipenem/Cilastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) Gram-negative bacteria represents a significant global health threat, necessitating the development of novel therapeutic strategies. The combination of imipenem, a broad-spectrum carbapenem antibiotic, with cilastatin, a renal dehydropeptidase inhibitor, has been a cornerstone in treating severe bacterial infections. However, the rise of carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa has limited its efficacy. Relebactam, a diazabicyclooctane β-lactamase inhibitor, has been developed to restore the activity of imipenem against many of these resistant strains.[1][2][3] This document provides detailed application notes and protocols for researchers utilizing the combination of relebactam with imipenem/cilastatin in a research setting.
Mechanism of Action
Imipenem exerts its bactericidal activity by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis, leading to cell lysis.[3][4][5] Cilastatin is co-administered to prevent the renal metabolism of imipenem by dehydropeptidase-I, thereby increasing its bioavailability.[1][5] Relebactam itself has no intrinsic antibacterial activity.[1] Its primary function is to inhibit a broad spectrum of β-lactamase enzymes, specifically Ambler Class A (such as Klebsiella pneumoniae carbapenemase, KPC) and Class C (such as AmpC) β-lactamases.[1][6][7][8] By binding to and inactivating these enzymes, relebactam protects imipenem from degradation, restoring its efficacy against bacteria that have developed resistance through this mechanism.[1][2][4] This synergistic action allows the combination to be effective against many imipenem-nonsusceptible Gram-negative pathogens.[3] It is important to note that relebactam is not active against Class B metallo-β-lactamases (MBLs) or Class D oxacillinases.[1]
Data Presentation
In Vitro Susceptibility Data
The following tables summarize the in vitro activity of imipenem/relebactam against various Gram-negative pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity of Imipenem/Relebactam against Pseudomonas aeruginosa
| Isolate Type | Imipenem MIC50/MIC90 (µg/mL) | Imipenem/Relebactam MIC50/MIC90 (µg/mL) | Imipenem/Relebactam Susceptibility (%) | Reference |
| All Isolates (n=1,445) | Not Reported | 0.5/1 | 97.3 | [1] |
| Imipenem-Nonsusceptible (n=24) | Not Reported | 2/128 | Not Reported | [6] |
| Cystic Fibrosis Isolates (n=105) | Not Reported | Not Reported | 77 | [9] |
| All Isolates (Latin America, n=3408) | Not Reported | Not Reported | 80.1 | [10] |
Table 2: In Vitro Activity of Imipenem/Relebactam against Klebsiella pneumoniae
| Isolate Type | Imipenem MIC50/MIC90 (µg/mL) | Imipenem/Relebactam MIC50/MIC90 (µg/mL) | Imipenem/Relebactam Susceptibility (%) | Reference |
| Imipenem-Nonsusceptible (n=3) | Not Reported | 0.5-16 (Range) | Not Reported | [6] |
| Non-MBL Carbapenemase-Producing (n=314) | 32/>64 | 0.25/1 | 98.0 | [7] |
| KPC-Producing (n=110) | 16/>128 | 0.25/1 | Not Reported | [5] |
| Carbapenem-Resistant (Serbia, n=143) | Not Reported | Not Reported | 48.24 | [11] |
Table 3: In Vitro Activity of Imipenem/Relebactam against other Enterobacterales
| Organism | Isolate Type | Imipenem MIC50/MIC90 (µg/mL) | Imipenem/Relebactam MIC50/MIC90 (µg/mL) | Imipenem/Relebactam Susceptibility (%) | Reference |
| Enterobacter cloacae complex | Imipenem-Nonsusceptible (n=2) | Not Reported | 0.25 (Range) | Not Reported | [6] |
| Klebsiella aerogenes | Imipenem-Nonsusceptible (n=33) | Not Reported | 0.5/1 | Not Reported | [6] |
| Serratia marcescens | Imipenem-Nonsusceptible (n=2) | Not Reported | 1-2 (Range) | Not Reported | [6] |
| Escherichia coli | Imipenem-Nonsusceptible (n=4) | Not Reported | 0.25-0.5 (Range) | Not Reported | [6] |
| All Enterobacterales (UTI, Taiwan, n=309) | Not Reported | Not Reported | 95 | [4] | |
| All Enterobacterales (ICU, Spain & Portugal, n=747) | Not Reported | 0.12/0.5 | 98.7 | [12] |
In Vivo Efficacy Data
Table 4: Efficacy of Imipenem/Relebactam in Murine Infection Models
| Model | Pathogen | Relebactam Dose (mg/kg) | Log Reduction in CFU | Reference |
| Disseminated | P. aeruginosa | 10 | 1.72 | [13] |
| 20 | 3.13 | [13] | ||
| 40 | 3.73 | [13] | ||
| Disseminated | K. pneumoniae | 20 | 2.29 | [13] |
| 40 | 3.06 | [13] | ||
| 80 | 2.36 | [13] | ||
| Pulmonary | P. aeruginosa | 20 | 2.37 | [13] |
| 40 | 3.59 | [13] | ||
| 80 | 4.59 | [13] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]
Materials:
-
Imipenem and relebactam analytical powders
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
0.5 McFarland standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
Procedure:
-
Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of imipenem.
-
Prepare a stock solution of relebactam. For MIC testing, relebactam is used at a fixed concentration of 4 µg/mL.[16]
-
Create serial twofold dilutions of imipenem in CAMHB in the microtiter plate. Each well should also contain the fixed concentration of relebactam (4 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of imipenem (in the presence of 4 µg/mL relebactam) that completely inhibits visible growth.
-
Interpret the MIC values according to the established breakpoints from CLSI or FDA guidelines.[17][18]
-
Time-Kill Assay
This protocol provides a general framework for conducting time-kill assays to assess the bactericidal activity of imipenem/relebactam.
Materials:
-
Imipenem and relebactam
-
CAMHB
-
Bacterial isolates
-
Shaking incubator (37°C)
-
Sterile tubes or flasks
-
Spectrophotometer
-
Spiral plater or manual plating supplies (agar plates, spreaders)
-
Colony counter
Procedure:
-
Inoculum Preparation:
-
Grow an overnight culture of the test organism in CAMHB.
-
Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL.
-
-
Assay Setup:
-
Prepare tubes or flasks with CAMHB containing imipenem/relebactam at desired concentrations (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube (no antibiotic).
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Bacterial Viability Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each antibiotic concentration and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. Synergy can be assessed by comparing the activity of the combination to the individual agents.[8]
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Key Insights: Imipenem-Relebactam and Aztreonam-Avibactam | CLSI [clsi.org]
- 4. In vitro activity of imipenem/relebactam, meropenem/vaborbactam and comparators against Enterobacterales causing urinary tract infection in Taiwan: results from the Study for Monitoring Antimicrobial Resistance Trends (SMART), 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Imipenem-Relebactam and Ceftolozane-Tazobactam against Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antibacterial Activity of Imipenem/Relebactam against Clinical Isolates in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of imipenem-relebactam against non-MBL carbapenemase-producing Klebsiella pneumoniae isolated in Greek hospitals in 2015-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro activity of imipenem/relebactam against Pseudomonas aeruginosa isolated from patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro activity of imipenem/relebactam and ceftazidime/avibactam against carbapenem-resistant Klebsiella pneumoniae from blood cultures in a University hospital in Serbia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vivo Efficacy of Relebactam (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity of imipenem/relebactam on Klebsiella pneumoniae with different mechanisms of imipenem non-susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacld.com [iacld.com]
- 16. The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imipenem-Relebactam Susceptibility Testing of Gram-Negative Bacilli by Agar Dilution, Disk Diffusion, and Gradient Strip Methods Compared with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
Application Notes and Protocols for In Vitro Susceptibility Testing of Relebactam Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro susceptibility testing of imipenem-relebactam, a combination of a carbapenem antibiotic and a novel β-lactamase inhibitor. Accurate susceptibility testing is crucial for clinical diagnostics and drug development research. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction to Imipenem-Relebactam
Relebactam is a diazabicyclooctane β-lactamase inhibitor that protects imipenem from degradation by certain serine β-lactamases.[1] It inhibits Class A β-lactamases (like KPC) and Class C β-lactamases (AmpC).[1] However, it is not active against metallo-β-lactamases (MBLs, Class B) or Class D oxacillinases.[1] Therefore, imipenem-relebactam is designed to be effective against specific populations of multidrug-resistant Gram-negative bacteria, particularly Enterobacterales and Pseudomonas aeruginosa.
Key Principles of Testing
For minimum inhibitory concentration (MIC) determination methods, such as broth microdilution and agar dilution, relebactam is tested at a fixed concentration of 4 µg/mL in combination with varying, two-fold serial dilutions of imipenem.[2] For the disk diffusion method, a combination disk containing 10 µg of imipenem and 25 µg of relebactam is used.[2]
Quantitative Data: Interpretive Criteria and Quality Control
Accurate and reproducible results are ensured by adhering to established interpretive criteria (breakpoints) and by the routine testing of quality control (QC) strains.
Table 1: CLSI and EUCAST MIC Breakpoints (µg/mL)
The following table outlines the MIC breakpoints for imipenem-relebactam. The MIC value corresponds to the concentration of imipenem, tested in combination with a fixed 4 µg/mL of relebactam.
| Organism Group | Agency | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales ¹ | CLSI | ≤1 | 2 | ≥4 |
| EUCAST | ≤2 | - | >2 | |
| Pseudomonas aeruginosa | CLSI | ≤2 | 4 | ≥8 |
| EUCAST | ≤2 | - | >2 |
¹Note: Breakpoints for Enterobacterales exclude members of the Morganellaceae family (e.g., Proteus, Providencia, and Morganella spp.) as imipenem-relebactam is not clinically useful for these species.[1][3]
Table 2: CLSI and EUCAST Disk Diffusion Breakpoints (Zone Diameter, mm)
The following table lists the zone diameter breakpoints for the imipenem (10 µg) / relebactam (25 µg) disk.
| Organism Group | Agency | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales ¹ | CLSI | ≥25 | 21-24 | ≤20 |
| EUCAST | ≥22 | - | <22 | |
| Pseudomonas aeruginosa | CLSI | ≥23 | 20-22 | ≤19 |
| EUCAST | ≥21 | - | <21 |
¹Note: Breakpoints for Enterobacterales exclude members of the Morganellaceae family.[1][3]
Table 3: Quality Control (QC) Ranges
Performance of the following QC strains must be verified with each test run. Results should fall within the specified ranges.
| QC Strain | Method | Agency | MIC Range (µg/mL) | Zone Diameter Range (mm) |
| E. coli ATCC® 25922 | MIC | CLSI | 0.06 - 0.5 | - |
| Disk Diffusion | CLSI | - | 25 - 31 | |
| P. aeruginosa ATCC® 27853 | MIC | CLSI | 0.25 - 2 | - |
| Disk Diffusion | CLSI | - | 24 - 30 | |
| K. pneumoniae ATCC® 700603 | MIC | CLSI | 0.12 - 0.5 | - |
| Disk Diffusion | CLSI | - | 27 - 34 | |
| K. pneumoniae ATCC® BAA-1705 ² | MIC | CLSI | 0.06 - 0.25 | - |
| Disk Diffusion | CLSI | - | 29 - 36 | |
| K. pneumoniae ATCC® BAA-2814 ² | MIC | CLSI | 0.12 - 0.5 | - |
| Disk Diffusion | CLSI | - | 28 - 35 |
²Note: These strains are recommended to check the inhibitor component of the combination.[4]
Experimental Protocols
Protocol 1: Broth Microdilution (BMD) MIC Testing
This protocol describes the determination of the imipenem-relebactam MIC using the reference broth microdilution method.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Imipenem and Relebactam analytical powders
-
Sterile 96-well microtiter plates
-
Bacterial isolates and QC strains
-
0.5 McFarland turbidity standard
-
Sterile saline or water
-
Spectrophotometer or turbidimeter
-
Incubator (35 ± 2°C)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of relebactam to achieve a final, constant concentration of 4 µg/mL in all wells of the microtiter plate.
-
Prepare serial two-fold dilutions of imipenem in CAMHB. The typical range tested is 0.06 to 64 µg/mL.
-
Dispense 50 µL of each imipenem dilution into the appropriate wells of the 96-well plate. Each well should also contain relebactam at 4 µg/mL.
-
Include a growth control well (CAMHB only, no antibiotic) and a sterility control well.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final diluted inoculum to each well, bringing the total volume to 100 µL.
-
Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.
-
-
Result Interpretation:
-
Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of imipenem (in the presence of 4 µg/mL relebactam) that completely inhibits visible growth.
-
The growth control well must show distinct turbidity.
-
Compare the resulting MIC value to the breakpoints in Table 1 to determine the susceptibility category (S, I, or R).
-
References
Application Notes and Protocols: Dosing and Administration of Relebactam in Animal Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of relebactam, a diazabicyclooctane β-lactamase inhibitor, in various preclinical animal infection models. The data presented is crucial for designing and interpreting in vivo efficacy studies aimed at evaluating novel antimicrobial therapies. Relebactam is primarily investigated in combination with imipenem-cilastatin to restore its activity against carbapenem-resistant Gram-negative bacteria.
Quantitative Data Summary
The following tables summarize the quantitative data on the dosing and administration of relebactam in combination with imipenem-cilastatin in key murine infection models.
Table 1: Dosing of Relebactam in Murine Disseminated Infection Models
| Pathogen | Mouse Strain | Inoculum (CFU) | Administration Route | Relebactam Dose (mg/kg) | Imipenem-Cilastatin Dose (mg/kg) | Dosing Regimen | Efficacy Endpoint | Reference |
| P. aeruginosa CLB 24228 | DBA/2n | 2.2 x 10⁶ | Intraperitoneal | 10, 20, 40 | 5 | Four 1-h infusions every 6h | Log reduction in CFU | [1] |
| K. pneumoniae CL 6339 | DBA/2n | 5.5 x 10⁵ | Intraperitoneal | 20, 40, 80 | 5 | Four 1-h infusions every 6h | Log reduction in CFU | [1] |
Table 2: Dosing of Relebactam in Murine Pulmonary Infection Models
| Pathogen | Mouse Strain | Inoculum (CFU) | Administration Route | Relebactam Dose (mg/kg) | Imipenem-Cilastatin Dose (mg/kg) | Dosing Regimen | Efficacy Endpoint | Reference |
| P. aeruginosa CLB 24228 | DBA/2n | 1.4 x 10⁵ | Intranasal | 10, 20, 40, 80 | 5 | Four 1-h infusions every 6h (initiated 15 min post-infection) | Log reduction in CFU | [1] |
| P. aeruginosa CLB 24228 | DBA/2n | 1.8 x 10⁴ | Intranasal | 20, 40, 80 | 5 | Four 1-h infusions every 6h (initiated 16.5h post-infection) | Log reduction in CFU | [1] |
Table 3: Dosing of Relebactam in Murine Thigh Infection Model
| Pathogen | Mouse Strain | Inoculum (CFU) | Administration Route | Relebactam Dose | Imipenem Dose | Dosing Regimen | Efficacy Endpoint | Reference |
| P. aeruginosa (29 isolates) | Neutropenic Mice | Not specified | Not specified | 250 mg (human-simulated) | 500 mg (human-simulated) | q6h | Log reduction in CFU/thigh | [2] |
Experimental Protocols
Murine Disseminated Infection Model
This model is designed to evaluate the efficacy of antimicrobials against systemic infections.
Protocol:
-
Animal Model: DBA/2n mice are commonly used.[1]
-
Pathogen Preparation: Prepare a bacterial suspension of the desired strain (e.g., P. aeruginosa or K. pneumoniae) to the target concentration (e.g., 2.2 x 10⁶ CFU for P. aeruginosa).[1]
-
Infection: Administer the bacterial inoculum via intraperitoneal injection.[1]
-
Treatment Initiation: Begin treatment shortly after infection (e.g., 15 minutes).[1]
-
Drug Administration: Administer imipenem-cilastatin and a titration of relebactam doses. A common method is dual infusion using an infusion system, with four 1-hour infusions given every 6 hours.[1]
-
Efficacy Assessment: At a predetermined time point post-infection, euthanize the animals, harvest relevant organs (e.g., spleen or liver), homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) enumeration. Efficacy is typically measured as the log reduction in CFU compared to untreated controls.[1]
References
- 1. In Vivo Efficacy of Relebactam (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo activity of human-simulated regimens of imipenem alone and in combination with relebactam against Pseudomonas aeruginosa in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Bacterial Defenses: Using Relebactam to Elucidate Resistance Mechanisms
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. Carbapenem resistance, in particular, severely limits therapeutic options. Relebactam, a diazabicyclooctane β-lactamase inhibitor, offers a valuable tool to probe the mechanisms underlying this resistance. When combined with a carbapenem antibiotic like imipenem, relebactam restores its activity against many resistant strains, providing insights into the specific resistance pathways at play. This document details the application of relebactam in research settings, providing protocols for key experiments and summarizing crucial data to guide investigations into bacterial resistance.
Relebactam primarily acts by inhibiting Ambler Class A and Class C β-lactamases.[1][2] This includes important enzymes like Klebsiella pneumoniae carbapenemases (KPCs) and AmpC cephalosporinases, which are major contributors to carbapenem resistance in Enterobacterales and Pseudomonas aeruginosa.[1][3] By neutralizing these enzymes, relebactam allows imipenem to reach its penicillin-binding protein (PBP) targets and exert its bactericidal effect. However, relebactam is not effective against metallo-β-lactamases (MBLs, Class B) or oxacillinases (Class D, e.g., OXA-48).[1][4] This differential activity is instrumental in phenotypically identifying the class of β-lactamase mediating resistance in a given bacterial isolate.
Beyond β-lactamase inhibition, studies with relebactam can also shed light on other resistance mechanisms such as porin loss (e.g., OprD in P. aeruginosa) and the activity of efflux pumps.[5][6][7] For instance, imipenem resistance in P. aeruginosa often involves the loss of the OprD porin, which is the primary entry route for this carbapenem.[5][8] However, this resistance is only significant if the bacterium also expresses an AmpC β-lactamase.[5][8] Relebactam's ability to inhibit AmpC can restore imipenem susceptibility in such OprD-deficient strains, thereby helping to dissect the interplay between these two resistance mechanisms.[4][5][8]
This application note provides detailed protocols for utilizing relebactam in antimicrobial susceptibility testing and time-kill assays to characterize bacterial resistance profiles. The accompanying data tables summarize the potentiation of imipenem activity by relebactam against various resistant phenotypes.
Data Presentation
Table 1: In Vitro Activity of Imipenem-Relebactam against Pseudomonas aeruginosa
| Isolate Phenotype | Imipenem MIC (μg/mL) | Imipenem/Relebactam MIC (μg/mL) | Fold Reduction in Imipenem MIC with Relebactam | Reference(s) |
| Imipenem-Susceptible | 0.5 - 2 | 0.125 - 0.5 | 3- to 4-fold | [5][8] |
| Imipenem-Resistant (OprD loss, AmpC expression) | 8 - 16 | 1 - 2 | 4- to 8-fold | [5][8] |
| Imipenem-Resistant (ESBL-producing) | 4 - 16 (with relebactam) | N/A | 4- to 8-fold | [9] |
| Imipenem-Resistant (KPC-producing) | >16 | 1 - 4 | ~64-fold | [9] |
| Imipenem-Resistant (MBL-producing) | ≥16 | ≥16 | No significant reduction | [5][8] |
| Extensively Drug-Resistant (XDR) | N/A | 0.5 - 2 | N/A | [10] |
Note: Relebactam concentration is fixed at 4 µg/mL in these studies.
Table 2: In Vitro Activity of Imipenem-Relebactam against Enterobacterales
| Organism | Resistance Mechanism | Imipenem MIC (μg/mL) | Imipenem/Relebactam MIC (μg/mL) | Reference(s) |
| K. pneumoniae | KPC-producing | >16 | 0.5 - 1 | [11][12] |
| Enterobacter spp. | AmpC and/or ESBL | N/A | 0.25 - 1 | [13] |
| Citrobacter freundii | AmpC and/or ESBL | N/A | 0.25 - 1 | [13] |
| Serratia marcescens | AmpC and/or ESBL | N/A | 1 - 2 | [13] |
| E. coli | ESBL-producing | N/A | 0.25 - 0.5 | [13] |
| Carbapenem-Resistant (non-MBL) | N/A | N/A (MIC50: 0.5, MIC90: 1) | [11] |
Note: Relebactam concentration is fixed at 4 µg/mL in these studies.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the MIC of imipenem in the presence and absence of a fixed concentration of relebactam.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Imipenem powder
-
Relebactam powder
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of imipenem and relebactam in the appropriate solvent.
-
Prepare Drug Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of imipenem in MHB.
-
In a separate plate, prepare serial two-fold dilutions of imipenem in MHB containing a fixed concentration of 4 µg/mL relebactam.
-
-
Prepare Bacterial Inoculum: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Plates: Add the diluted bacterial inoculum to each well of the microtiter plates containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Protocol 2: Time-Kill Assay
Time-kill assays are performed to assess the bactericidal activity of imipenem with and without relebactam over time.[14][15]
Materials:
-
Mueller-Hinton Broth (MHB)
-
Imipenem and relebactam
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar plates for colony counting
Procedure:
-
Prepare Inoculum: Grow the bacterial isolate in MHB to the logarithmic phase. Dilute the culture to a starting concentration of approximately 10^6 CFU/mL in fresh MHB.[14]
-
Set up Test Conditions: Prepare flasks or tubes with the following conditions:
-
Growth control (no antibiotic)
-
Imipenem alone at a specified concentration (e.g., at or above the MIC)
-
Relebactam alone at a fixed concentration (e.g., 4 µg/mL)
-
Imipenem in combination with relebactam
-
-
Incubation: Incubate the cultures at 37°C with shaking.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.[14]
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate onto agar plates.
-
Incubate and Count Colonies: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
Visualizations
References
- 1. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy and safety of novel carbapenem-β-lactamase inhibitor combinations: imipenem-cilastatin/relebactam results from randomized controlled trials [frontiersin.org]
- 3. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Potentiation of imipenem by relebactam for Pseudomonas aeruginosa from bacteraemia and respiratory infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Relebactam in the Antibiotic Resistance Acquisition in Pseudomonas aeruginosa: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of Imipenem-Relebactam Resistance Following Treatment of Multidrug-Resistant Pseudomonas aeruginosa Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Activity of imipenem/relebactam against Pseudomonas aeruginosa producing ESBLs and carbapenemases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. A Clinical Review and Critical Evaluation of Imipenem-Relebactam: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Antibacterial Activity of Imipenem/Relebactam against Clinical Isolates in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predicting the Effects of Carbapenem/Carbapenemase Inhibitor Combinations against KPC-Producing Klebsiella pneumoniae in Time-Kill Experiments: Alternative versus Traditional Approaches to MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Activity of Imipenem-Relebactam Alone or in Combination with Amikacin or Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Models of Imipenem/Relebactam Combination
Audience: Researchers, scientists, and drug development professionals.
Introduction: Imipenem/relebactam is a combination antibiotic that pairs a carbapenem, imipenem, with a novel β-lactamase inhibitor, relebactam. This combination is designed to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly those producing β-lactamases that inactivate carbapenems. Relebactam itself has no intrinsic antibacterial activity but works to restore the efficacy of imipenem against a broad spectrum of resistant pathogens.[1][2] Preclinical in vivo efficacy models are crucial for evaluating the therapeutic potential of such combinations, providing essential data on their pharmacokinetic and pharmacodynamic properties and guiding clinical dose selection.[3][4] This document provides detailed application notes and protocols for commonly used murine infection models to assess the in vivo efficacy of the imipenem/relebactam combination against key Gram-negative pathogens.
I. Key In Vivo Efficacy Models
Several animal models are instrumental in evaluating the efficacy of imipenem/relebactam. The most frequently utilized include the neutropenic thigh infection model, the pneumonia (lung infection) model, and the disseminated infection model. These models allow for the assessment of the drug combination's ability to reduce bacterial burden and improve survival in the face of challenging infections.
1. Neutropenic Thigh Infection Model: This model is a standardized and highly utilized system for the initial in vivo evaluation of antimicrobial agents, particularly for studying pharmacokinetics/pharmacodynamics (PK/PD).[5][6][7] It mimics a localized soft tissue infection in an immunocompromised host, allowing for a clear assessment of the antimicrobial's direct bactericidal or bacteriostatic activity.[5][7]
2. Pneumonia (Lung Infection) Model: The pneumonia model is critical for evaluating the efficacy of antibiotics intended to treat respiratory tract infections. This model helps to understand drug penetration into the lung tissue and efficacy in a complex infection environment. Both immediate and delayed treatment protocols can be employed to simulate different clinical scenarios.[8]
3. Disseminated Infection Model: This model simulates a systemic infection or sepsis, where bacteria are introduced directly into the bloodstream. It is a stringent test of an antibiotic's ability to rapidly clear bacteria from circulation and vital organs to prevent mortality.[8]
II. Quantitative Data Summary
The following tables summarize the quantitative efficacy data for the imipenem/relebactam combination from various preclinical studies.
Table 1: Efficacy of Imipenem/Relebactam in the Murine Neutropenic Thigh Infection Model against P. aeruginosa
| Bacterial Strain | Imipenem MIC (mg/L) | Imipenem/Relebactam MIC (mg/L) | Treatment Regimen (Human-Simulated) | Mean Change in Bacterial Load (log10 CFU/thigh) | Reference |
| 29 P. aeruginosa isolates (27 imipenem-resistant) | ≥32 (for 24/29 isolates) | 0.25 to >32 | Imipenem 500 mg q6h | +1.31 ± 1.01 | [9] |
| 29 P. aeruginosa isolates (27 imipenem-resistant) | ≥32 (for 24/29 isolates) | 0.25 to >32 | Imipenem 1 g q8h | +0.18 ± 1.67 | [9] |
| 29 P. aeruginosa isolates (27 imipenem-resistant) | ≥32 (for 24/29 isolates) | 0.25 to >32 | Imipenem/Relebactam 500/250 mg q6h | ≥2 log reduction in 27/29 isolates | [9][10] |
Table 2: Efficacy of Imipenem/Relebactam in Murine Disseminated Infection Models
| Pathogen | Strain | Imipenem Dose (mg/kg) | Relebactam Dose (mg/kg) | Log Reduction in CFU | Reference |
| P. aeruginosa | CLB 24228 (imipenem-resistant) | 5 (subefficacious) | 10 | 1.72 | [8] |
| P. aeruginosa | CLB 24228 (imipenem-resistant) | 5 (subefficacious) | 20 | 3.13 | [8] |
| P. aeruginosa | CLB 24228 (imipenem-resistant) | 5 (subefficacious) | 40 | 3.73 | [8] |
| K. pneumoniae | CL 6339 (KPC-2 producer) | 5 (subefficacious) | 20 | 2.29 | [8] |
| K. pneumoniae | CL 6339 (KPC-2 producer) | 5 (subefficacious) | 40 | 3.06 | [8] |
| K. pneumoniae | CL 6339 (KPC-2 producer) | 5 (subefficacious) | 80 | 2.36 | [8] |
Table 3: Efficacy of Imipenem/Relebactam in a Murine Pulmonary Infection Model
| Pathogen | Strain | Treatment Model | Log Reduction in CFU (compared to untreated) | Reference |
| P. aeruginosa | CLB 24228 | Immediate Treatment | Effective | [8] |
| P. aeruginosa | CLB 24228 | Delayed Treatment (16.5h) | Less effective than immediate treatment, but still effective | [8] |
| K. pneumoniae | CL 6339 | Immediate Treatment | Effective | [8] |
III. Experimental Protocols
Protocol 1: Murine Neutropenic Thigh Infection Model
This protocol is adapted from studies evaluating the efficacy of human-simulated antibiotic regimens.[5][7][9]
1. Animals:
-
Specific pathogen-free female ICR (CD-1) mice, typically 6-8 weeks old.
2. Neutropenia Induction:
-
Administer cyclophosphamide intraperitoneally (IP) to induce neutropenia.
-
A common regimen is 150 mg/kg given 4 days before infection and 100 mg/kg given 1 day before infection.[7]
3. Bacterial Challenge:
-
Prepare a mid-logarithmic phase culture of the test organism (e.g., P. aeruginosa).
-
Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle of each mouse.
4. Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer imipenem, relebactam, the combination, or vehicle control via the appropriate route (e.g., subcutaneous or intravenous).
-
Dosing regimens can be varied to determine the PK/PD driver of efficacy or can simulate human plasma concentration-time profiles.[9]
5. Endpoint Measurement:
-
At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically remove the entire thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile saline or PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar media to determine the bacterial load (CFU/thigh).
-
Efficacy is determined by the change in log10 CFU/thigh compared to the initial bacterial load at the start of therapy and compared to the vehicle control group.
Protocol 2: Murine Pulmonary (Pneumonia) Infection Model
This protocol is based on studies assessing efficacy in a lung infection setting.[8]
1. Animals:
-
Specific pathogen-free female mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.
2. Bacterial Challenge:
-
Prepare a mid-logarithmic phase culture of the test organism (e.g., K. pneumoniae or P. aeruginosa).
-
Anesthetize the mice (e.g., with isoflurane).
-
Inoculate the mice intranasally with a specific volume (e.g., 50 µL) of the bacterial suspension to establish a lung infection.
3. Treatment:
-
Immediate Treatment Model: Initiate antibiotic administration shortly after infection (e.g., 1-2 hours).
-
Delayed Treatment Model: Initiate treatment at a later time point (e.g., 16.5 hours post-infection) to simulate a more established infection.[8]
-
Administer imipenem/relebactam or control as described in the thigh infection model.
4. Endpoint Measurement:
-
At a specified time post-infection, euthanize the mice.
-
Aseptically remove the lungs.
-
Homogenize the lung tissue in sterile saline or PBS.
-
Determine the bacterial load (CFU/lungs) by plating serial dilutions of the homogenate.
-
Efficacy is measured by the reduction in bacterial load compared to the control group.
Protocol 3: Murine Disseminated Infection Model
This protocol is derived from studies evaluating systemic infections.[8]
1. Animals:
-
As described in the previous models. Immunocompetent or neutropenic mice can be used depending on the study objectives.
2. Bacterial Challenge:
-
Prepare a bacterial suspension as previously described.
-
Inject a defined inoculum (e.g., 0.1 mL) of the bacterial suspension intravenously via the tail vein.
3. Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 30 minutes to 1 hour).
-
Administer the antibiotic combination or control as per the study design.
4. Endpoint Measurement:
-
Bacterial Burden: At a predetermined time, euthanize the mice and harvest relevant organs (e.g., spleen, liver, kidneys). Homogenize the organs and determine the bacterial load (CFU/organ) as described above.
-
Survival: Monitor the mice for a defined period (e.g., 7 days) and record mortality. Efficacy is determined by the percentage of survival in the treatment groups compared to the control group.
IV. Visualizations
Caption: Workflow for the Murine Neutropenic Thigh Infection Model.
Caption: Mechanism of Action for the Imipenem/Relebactam Combination.
References
- 1. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Imipenem-Cilastatin/Relebactam Combination Therapy. [vivo.weill.cornell.edu]
- 4. journals.asm.org [journals.asm.org]
- 5. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 6. criver.com [criver.com]
- 7. noblelifesci.com [noblelifesci.com]
- 8. In Vivo Efficacy of Relebactam (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo activity of human-simulated regimens of imipenem alone and in combination with relebactam against Pseudomonas aeruginosa in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Note: Cell-Based Assay Development for Efficacy Testing of Relebactam
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic-resistant bacteria, particularly Gram-negative pathogens, poses a significant global health threat. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics like carbapenems.[1][2] Relebactam is a diazabicyclooctane non-β-lactam β-lactamase inhibitor.[3][4] It is designed to be co-administered with a β-lactam antibiotic, such as imipenem, to protect it from degradation by certain serine β-lactamases.[1][3][4] Relebactam itself has no intrinsic antibacterial activity but restores the efficacy of the partner antibiotic against many resistant bacterial strains.[1] This application note provides detailed protocols for essential cell-based assays to evaluate the in vitro efficacy of Relebactam in combination with a partner antibiotic.
Mechanism of Action
β-lactam antibiotics, like imipenem, function by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1] However, bacteria that produce β-lactamase enzymes can hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. Relebactam is a potent inhibitor of Ambler Class A (e.g., KPC) and Class C (e.g., AmpC) β-lactamases.[1][5] By covalently binding to the active site of these enzymes, Relebactam prevents the hydrolysis of the partner antibiotic, allowing it to reach its PBP targets and exert its bactericidal effect.[3] It is important to note that Relebactam is not active against Class B metallo-β-lactamases (MBLs) or Class D oxacillinases (OXAs).[1]
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is the foundational method for assessing susceptibility.[6][7]
Materials:
-
96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Stock solutions of Imipenem and Relebactam
-
Sterile diluents (e.g., water, DMSO)
-
Multichannel pipette
Procedure:
-
Prepare Antibiotic Plates:
-
Prepare serial two-fold dilutions of Imipenem in CAMHB directly in the 96-well plates.
-
To test the combination, prepare identical plates but supplement the CAMHB with a fixed, sub-inhibitory concentration of Relebactam (e.g., 4 µg/mL).
-
The final volume in each well should be 50 µL.
-
-
Prepare Inoculum:
-
Select 3-5 isolated colonies of the test organism from an overnight agar plate.
-
Suspend in saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension 1:100 in CAMHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plates. This results in a final inoculum of ~5 x 10⁵ CFU/mL and brings the total volume to 100 µL.
-
Include a growth control well (bacteria in broth, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Seal the plates or use a lid to prevent evaporation.
-
Incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth, as detected by the unaided eye.
-
Protocol 2: Checkerboard Synergy Assay
This assay is used to systematically evaluate the interaction between two antimicrobial agents (e.g., Imipenem and Relebactam) to determine if their combined effect is synergistic, additive, indifferent, or antagonistic.[8][9]
Procedure:
-
Plate Setup:
-
In a 96-well plate, prepare two-fold serial dilutions of Imipenem along the x-axis (e.g., columns 1-10).
-
Prepare two-fold serial dilutions of Relebactam along the y-axis (e.g., rows A-G).
-
The resulting grid contains various combinations of the two agents.
-
Include a row with Imipenem dilutions only (to re-determine its MIC) and a column with Relebactam dilutions only.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the test organism as described in the MIC protocol (final concentration ~5 x 10⁵ CFU/mL).
-
Incubate under the same conditions (35 ± 2°C for 16-20 hours).
-
-
Data Analysis:
-
After incubation, identify the MIC of each drug alone and the MIC of each drug in combination for every well showing no growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index for each combination using the formula:
-
FIC Index = FIC A + FIC B
-
Where:
-
FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
-
The ΣFIC is the lowest FIC Index value obtained.
-
Interpretation of FIC Index: [10]
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
Protocol 3: Time-Kill Kinetic Assay
This dynamic assay provides information on the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[11][12]
Procedure:
-
Preparation:
-
Prepare flasks of CAMHB containing:
-
No drug (Growth Control)
-
Imipenem at a specified concentration (e.g., 1x or 2x MIC)
-
Relebactam at a fixed concentration
-
Imipenem + Relebactam at the same concentrations
-
-
-
Inoculation:
-
Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
Incubate the flasks at 35°C in a shaking incubator.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile saline.
-
Plate the dilutions onto Mueller-Hinton agar plates.
-
-
Enumeration and Analysis:
-
Incubate the agar plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
-
Bactericidal activity: ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: < 3-log₁₀ reduction in CFU/mL.
-
Synergy: ≥ 2-log₁₀ decrease in CFU/mL for the combination compared with the most active single agent at a given time point.
Data Presentation
Quantitative data from these assays should be summarized for clear interpretation and comparison.
Table 1: Example MIC Data for Imipenem (IMI) with and without Relebactam (REL)
| Bacterial Strain | IMI MIC (µg/mL) | IMI + REL (4 µg/mL) MIC (µg/mL) | Fold-Reduction in MIC |
| K. pneumoniae (KPC-producer) | 32 | 1 | 32 |
| P. aeruginosa (AmpC-producer) | 16 | 2 | 8 |
| E. coli (WT) | 0.5 | 0.5 | 1 |
| K. pneumoniae (MBL-producer) | 64 | 64 | 1 |
Data is representative and for illustrative purposes only.
Table 2: Example Checkerboard Synergy Data for a KPC-producing K. pneumoniae
| IMI Alone MIC (µg/mL) | REL Alone MIC (µg/mL) | IMI in Combo MIC (µg/mL) | REL in Combo MIC (µg/mL) | FIC IMI | FIC REL | ΣFIC | Interpretation |
| 32 | >128 | 1 | 4 | 0.031 | ≤0.031 | ≤0.062 | Synergy |
Data is representative and for illustrative purposes only.
Conclusion
The cell-based assays described—broth microdilution, checkerboard, and time-kill assays—are fundamental tools for characterizing the efficacy of Relebactam. These protocols allow researchers to quantify Relebactam's ability to restore the activity of partner antibiotics like imipenem against β-lactamase-producing pathogens. The systematic application of these methods is crucial for drug development, surveillance studies, and understanding the spectrum of activity for new β-lactamase inhibitor combinations.
References
- 1. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Relebactam - Wikipedia [en.wikipedia.org]
- 5. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. emerypharma.com [emerypharma.com]
- 11. researchgate.net [researchgate.net]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. emerypharma.com [emerypharma.com]
Troubleshooting & Optimization
Relebactam sodium stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and proper storage of Relebactam sodium.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound as a dry powder should be stored under controlled conditions to ensure its stability. For short-term storage (days to weeks), it is recommended to keep it in a dry, dark place at 0 - 4°C. For long-term storage (months to years), the recommended temperature is -20°C.[1] It is also advised to keep the container tightly closed in a dry and well-ventilated area.[2]
Q2: How should I handle this compound in the laboratory?
A2: When handling this compound powder, it is important to minimize dust generation and accumulation.[3][4] Use in a well-ventilated area, such as a laboratory fume hood, is recommended.[2] Standard personal protective equipment, including gloves, protective clothing, and eye protection, should be worn.[2][3]
Q3: What is the stability of this compound in solution?
A3: The stability of Relebactam in solution is crucial for experimental accuracy. While specific data for this compound alone is limited in the provided search results, information is available for its co-formulation, RECARBRIO™ (imipenem, cilastatin, and relebactam). Once reconstituted and further diluted, the solution is stable for at least 2 hours at room temperature (up to 30°C) and for at least 24 hours when refrigerated at 2°C to 8°C.[5] It is important not to freeze solutions of RECARBRIO™.[5] Extended stability studies on the co-formulation have shown it to be stable for up to 12 hours at room temperature in certain infusion bags and for up to 108 hours when refrigerated.[6][7]
Q4: Is Relebactam compatible with other drugs or common laboratory reagents?
A4: Relebactam, as part of RECARBRIO™, has been tested for compatibility with several other injectable drugs. It is compatible with dexmedetomidine, dopamine, epinephrine, fentanyl, heparin, midazolam, norepinephrine, and phenylephrine in 5% Dextrose Injection, USP or 0.9% Sodium Chloride Injection, USP.[5] However, it is physically incompatible with propofol in these diluents.[5] Co-administration with other drugs not listed should be avoided as compatibility data is not available.[5]
Troubleshooting Guide
Problem: I am observing unexpected degradation of my this compound sample.
Possible Causes & Solutions:
-
Improper Storage: Verify that the this compound powder is stored at the correct temperature (-20°C for long-term) and protected from light and moisture.[1][2]
-
Solution Instability: If working with a solution, ensure it is freshly prepared. If storage is necessary, refer to the stability data for the appropriate temperature and duration. Avoid repeated freeze-thaw cycles.
-
Incompatible Solvents or Reagents: Ensure that the solvents and any other reagents mixed with Relebactam are compatible. There is limited public data on the compatibility of Relebactam with a wide range of laboratory reagents. It is advisable to perform small-scale compatibility tests if you are using a novel solvent system.
-
Exposure to Incompatible Materials: Relebactam should not be stored with strong oxidizing agents.[2]
Problem: My experimental results are inconsistent when using Relebactam.
Possible Causes & Solutions:
-
Inaccurate Concentration due to Degradation: Prepare fresh solutions for each experiment whenever possible. If using a stock solution, ensure it has been stored correctly and is within its stability window.
-
Precipitation of the Compound: Visually inspect solutions for any particulate matter before use. If precipitation is observed, it may be necessary to adjust the solvent or concentration.
Data on Relebactam Stability
The following tables summarize the available quantitative data on the stability of Relebactam, primarily from studies on the co-formulated product RECARBRIO™.
Table 1: Storage Conditions for this compound Powder
| Storage Duration | Temperature | Additional Conditions | Reference |
| Short-term (days to weeks) | 0 - 4°C | Dry and dark | [1] |
| Long-term (months to years) | -20°C | Dry and dark | [1] |
Table 2: Stability of Reconstituted and Diluted RECARBRIO™ (containing Relebactam)
| Storage Condition | Duration of Stability | Reference |
| Room Temperature (up to 30°C) | At least 2 hours | [5] |
| Refrigerated (2°C to 8°C) | At least 24 hours | [5] |
| Room Temperature (in CADD pumps 100mL) | 12 hours | [6][7] |
| Room Temperature (in 200mL PVC bags) | 16 hours | [6][7] |
| Refrigerated (in PVC bags) | 108 hours | [6][7] |
Experimental Protocols
General Workflow for a Forced Degradation Study of this compound
Caption: A general workflow for conducting forced degradation studies on this compound.
Methodology for Stability-Indicating HPLC Analysis
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying Relebactam from its potential degradation products. While a specific validated method for Relebactam alone is not provided, published methods for the simultaneous analysis of imipenem, cilastatin, and relebactam can be adapted.
Illustrative HPLC Method Parameters (based on literature for co-formulated product):
| Parameter | Example Condition |
| Column | C18 XTerra or similar |
| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., 0.1M dipotassium hydrogen phosphate, pH 4.5) in a specific ratio (e.g., 45:55 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 245 nm) |
| Column Temperature | Controlled (e.g., ambient or slightly elevated) |
This method would need to be validated for specificity, linearity, accuracy, precision, and robustness for the analysis of this compound as a single agent.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between storage conditions, stability, and the desired outcome of reliable experimental results.
Caption: Logical flow from proper handling and storage to achieving reliable experimental outcomes.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Basis of Class A β-Lactamase Inhibition by Relebactam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckconnect.com [merckconnect.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. Relebactam Is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Solubility Challenges with Relebactam Sodium
Welcome to the technical support center for Relebactam sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for in vitro studies?
Relebactam is a diazabicyclooctane β-lactamase inhibitor.[1][2] It is used in combination with β-lactam antibiotics, such as imipenem, to counteract resistance in bacteria that produce β-lactamase enzymes.[2][3] For in vitro assays, achieving complete solubilization of this compound at the desired concentration is critical for obtaining accurate and reproducible results. Poor solubility can lead to inaccurate compound concentration, precipitation during experiments, and ultimately, unreliable data.
Q2: What are the general solubility characteristics of this compound?
This compound's solubility can vary depending on the solvent and the specific salt form. It is a water-soluble compound, but its aqueous solubility can be limited, particularly at high concentrations.[4][5] Commercial suppliers report good solubility in dimethyl sulfoxide (DMSO) and water.[6][7]
Troubleshooting Guide
Q3: I am observing precipitation when preparing my this compound stock solution. What should I do?
This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting workflow:
References
- 1. Relebactam | C12H20N4O6S | CID 44129647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Relebactam - Wikipedia [en.wikipedia.org]
- 3. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. merckconnect.com [merckconnect.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Relebactam Concentration for Effective Beta-Lactamase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Relebactam for effective beta-lactamase inhibition in their experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Relebactam?
A1: Relebactam is a diazabicyclooctane non-β-lactam, β-lactamase inhibitor.[1][2] Its primary mechanism is the inhibition of Ambler Class A (e.g., KPC) and Class C (e.g., AmpC) serine β-lactamases.[3][4] By binding to these enzymes, Relebactam prevents the hydrolysis of β-lactam antibiotics, such as imipenem, thereby restoring their antibacterial activity against otherwise resistant bacteria.[1][3] Unlike some other inhibitors, the acyl-enzyme complex formed between Relebactam and KPC-2 is notably stable.[5]
Q2: What is the recommended fixed concentration of Relebactam for in vitro susceptibility testing?
A2: For in vitro susceptibility testing methods such as broth microdilution (BMD), agar dilution, and gradient strips, a fixed concentration of 4 µg/mL of Relebactam is recommended in combination with varying concentrations of the partner β-lactam antibiotic (e.g., imipenem).[6]
Q3: Against which types of β-lactamases is Relebactam NOT effective?
A3: Relebactam is not active against Ambler Class B metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP, or Class D oxacillinases (e.g., OXA-48).[4] Therefore, bacteria producing these enzymes will likely remain resistant to imipenem-relebactam combinations.
Q4: How does Relebactam affect the Minimum Inhibitory Concentration (MIC) of imipenem against susceptible and resistant organisms?
A4: For imipenem-non-susceptible strains producing Class A or C β-lactamases, Relebactam can restore susceptibility, leading to a significant decrease in the imipenem MIC.[3][4] For example, in KPC-producing Enterobacteriaceae, Relebactam has been shown to lower the imipenem MIC90 by as much as 16-fold.[1] Even in imipenem-susceptible strains that produce chromosomal AmpC, Relebactam can enhance the activity of imipenem, resulting in a further reduction of the MIC.[3]
Troubleshooting Guides
Q1: My MIC results for imipenem-relebactam are variable and not reproducible. What could be the cause?
A1: Variability in MIC results can stem from several factors:
-
Inoculum Effect: The density of the bacterial inoculum can significantly impact the MIC of β-lactam/β-lactamase inhibitor combinations, especially for β-lactamase-producing strains. A higher than standard inoculum can lead to increased β-lactamase production, potentially overwhelming the inhibitor and resulting in a higher apparent MIC. Ensure you are using a standardized inoculum, typically 5 x 105 CFU/mL for broth microdilution.
-
Media and Reagent Quality: Ensure that the Mueller-Hinton broth or agar is from a reputable source and prepared according to CLSI guidelines. The quality and storage of Relebactam and imipenem powders are also critical.
-
Procedural Inconsistencies: Minor variations in experimental procedure, such as incubation time and temperature, can affect results. Adhere strictly to standardized protocols.
Q2: I'm observing unexpected resistance to imipenem-relebactam in my experiments. What are the possible reasons?
A2: Unexpected resistance can be due to several underlying mechanisms:
-
Presence of Uninhibited β-Lactamases: The most common reason for resistance to imipenem-relebactam is the presence of β-lactamases that Relebactam does not inhibit, such as metallo-β-lactamases (MBLs) or certain OXA-type carbapenemases.[4] Consider molecular testing to identify the specific β-lactamase genes present in your isolate.
-
Porin Loss or Efflux Pump Overexpression: While Relebactam itself is not significantly affected by efflux pumps in P. aeruginosa, resistance can still occur through a combination of porin loss (reducing imipenem entry) and the presence of a weakly inhibited β-lactamase.
-
Mutations in the Target β-Lactamase: Although less common, mutations in the β-lactamase itself (e.g., in KPC) can alter its affinity for Relebactam, leading to reduced inhibition and consequently, resistance.
Q3: The zone of inhibition in my disk diffusion assay is unclear or difficult to interpret. What should I do?
A3: Unclear zones of inhibition can be problematic. Here are a few tips:
-
Check Inoculum Density: An inoculum that is too light can lead to faint, hard-to-read zones, while an overly heavy inoculum can result in zones that are too small.
-
Ensure Proper Disk Placement: The antibiotic disk must be in firm, even contact with the agar surface.
-
Confirm with an MIC Method: If disk diffusion results are ambiguous, it is best to confirm the susceptibility using a quantitative MIC method like broth microdilution.
Q4: My time-kill assay is not showing the expected synergistic effect between imipenem and Relebactam. Why might this be?
A4: Several factors can influence the outcome of a time-kill assay:
-
Suboptimal Concentrations: The concentrations of both imipenem and Relebactam are critical. Ensure you are testing a range of concentrations around the MIC of the combination.
-
Sampling Time Points: The timing of sampling is important to capture the dynamics of bacterial killing and potential regrowth. Typical time points are 0, 2, 4, 8, and 24 hours.
-
Bacterial Growth Phase: The initial growth phase of the bacteria can affect their susceptibility. It is recommended to start the assay with bacteria in the logarithmic growth phase.
-
Inherent Resistance: As with MIC testing, if the bacterial strain possesses a resistance mechanism not addressed by Relebactam, synergy will not be observed.
Data Presentation
Table 1: In Vitro Activity of Imipenem-Relebactam Against Key Gram-Negative Pathogens
| Organism | Imipenem MIC90 (µg/mL) | Imipenem-Relebactam MIC90 (µg/mL) | Reference |
| Pseudomonas aeruginosa | 32 | 4 | [1] |
| Klebsiella pneumoniae (KPC-producing) | >64 | 1 | [5] |
| Enterobacter cloacae | 16 | 1 | [5] |
Table 2: Kinetic Parameters of Relebactam Inhibition Against KPC-2 β-Lactamase
| Parameter | Value | Unit | Reference |
| k2/K | 24,750 | M-1s-1 | [5] |
| koff | 0.0002 | s-1 | [5] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Imipenem-Relebactam
-
Prepare Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB).
-
96-well microtiter plates.
-
Imipenem and Relebactam stock solutions.
-
Bacterial suspension adjusted to a 0.5 McFarland standard, then diluted to yield a final inoculum of 5 x 105 CFU/mL.
-
-
Prepare Antibiotic Dilutions:
-
In each well of the microtiter plate, add a fixed concentration of Relebactam to achieve a final concentration of 4 µg/mL.
-
Perform serial twofold dilutions of imipenem across the wells, typically ranging from 0.06 to 128 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of imipenem (in the presence of 4 µg/mL Relebactam) that completely inhibits visible bacterial growth.
-
Protocol 2: Time-Kill Assay
-
Prepare Materials:
-
CAMHB.
-
Bacterial culture in logarithmic growth phase, diluted to a starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL.
-
Imipenem and Relebactam stock solutions.
-
-
Set Up Test Conditions:
-
Prepare flasks with CAMHB containing:
-
No antibiotic (growth control).
-
Imipenem alone at a desired concentration (e.g., MIC).
-
Relebactam alone at a fixed concentration (e.g., 4 µg/mL).
-
Imipenem and Relebactam in combination at the desired concentrations.
-
-
-
Inoculation and Incubation:
-
Inoculate each flask with the prepared bacterial suspension.
-
Incubate at 37°C with shaking.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions and plate onto appropriate agar plates.
-
-
Data Analysis:
-
After incubation of the plates, count the colonies to determine the CFU/mL at each time point.
-
Plot log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.
-
Protocol 3: Determination of IC50 for Relebactam
-
Prepare Reagents:
-
Purified β-lactamase enzyme (e.g., KPC-2 or AmpC).
-
A suitable chromogenic substrate (e.g., nitrocefin).
-
Assay buffer (e.g., phosphate buffer with 0.01% Triton X-100).
-
Serial dilutions of Relebactam.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the β-lactamase enzyme at a fixed concentration, and the various concentrations of Relebactam.
-
Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set time (e.g., 10-15 minutes) at room temperature.
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the change in absorbance over time using a microplate reader at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin).
-
-
Calculate IC50:
-
Determine the initial reaction rates (V0) for each Relebactam concentration.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the Relebactam concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Relebactam that inhibits 50% of the enzyme activity).
-
Visualizations
Caption: Mechanism of Relebactam action in protecting β-lactam antibiotics from degradation.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Imipenem-Relebactam.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Effect of inoculum size on the in-vitro susceptibility to beta-lactam antibiotics of Moraxella catarrhalis isolates of different beta-lactamase types. | Semantic Scholar [semanticscholar.org]
- 3. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of inoculum size on the in-vitro susceptibility to beta-lactam antibiotics of Moraxella catarrhalis isolates of different beta-lactamase types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cohesionbio.com [cohesionbio.com]
- 6. researchgate.net [researchgate.net]
Navigating Relebactam Susceptibility Assays: A Technical Support Guide
For immediate assistance with complex cases, please contact our technical support team.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Relebactam susceptibility assays. Unexpected results can arise from various factors, from procedural deviations to specific resistance mechanisms in the tested organisms. This center aims to provide clear, actionable solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my Imipenem/Relebactam MIC values higher than expected for Enterobacterales?
A1: Several factors can lead to elevated Minimum Inhibitory Concentration (MIC) values. Consider the following possibilities:
-
Presence of Metallo-β-lactamases (MBLs) or Oxacillinases (OXA-type carbapenemases): Relebactam does not inhibit Class B (MBLs like NDM, VIM, IMP) or Class D (like OXA-48) carbapenemases.[1][2] If the isolate possesses these enzymes, Imipenem will be hydrolyzed, leading to elevated MICs.
-
Issues with Permeability: Some resistance mechanisms involve altered permeability of the bacterial outer membrane, preventing Imipenem from reaching its target penicillin-binding proteins (PBPs).[1][3]
-
Incorrect Relebactam Concentration: Broth microdilution (BMD) and agar dilution methods require a fixed concentration of Relebactam at 4 µg/mL.[1][4] Inaccurate preparation of this fixed concentration can lead to erroneous results.
-
Organism-Specific Intrinsic Resistance: Members of the Morganellaceae family (Proteus spp., Providencia spp., and Morganella spp.) often exhibit high Imipenem MICs due to mechanisms independent of carbapenemase production, such as permeability issues. Relebactam offers no additional benefit against these organisms.[1][2]
Q2: I'm observing a susceptible result for a known carbapenemase-producing organism. Is this possible?
A2: Yes, this is an expected outcome if the organism produces a carbapenemase that is inhibited by Relebactam. Relebactam is a diazabicyclooctane β-lactamase inhibitor that effectively neutralizes Class A (e.g., KPC, SHV, TEM) and Class C (e.g., AmpC) β-lactamases.[1] By inhibiting these enzymes, Relebactam restores the activity of Imipenem against the bacterial isolate.[1][5]
Q3: My disk diffusion and broth microdilution (BMD) results for Imipenem/Relebactam are discordant. What should I do?
A3: Discrepancies between testing methods can occur. It is recommended to rely on the MIC value obtained from a reference method like broth microdilution. The Clinical and Laboratory Standards Institute (CLSI) suggests that for certain zone diameters in disk diffusion, a confirmatory MIC test should be performed.[1] For instance, zones of 20 to 22 mm for Enterobacterales should be confirmed with an MIC method.[1] Factors such as inoculum preparation, media quality, and incubation conditions can influence disk diffusion results.[6]
Q4: Can I test Imipenem alone and infer the susceptibility to Imipenem/Relebactam?
A4: This is only reasonable for organisms outside of Enterobacterales and P. aeruginosa. For these other organisms where Imipenem has established interpretive criteria, the addition of Relebactam does not confer additional activity.[1] However, for Enterobacterales and P. aeruginosa, especially those resistant to Imipenem, testing with the combination is necessary to determine if Relebactam's inhibition of β-lactamases restores susceptibility.[1]
Troubleshooting Guide
Issue 1: Unexpected Resistance in Pseudomonas aeruginosa
| Potential Cause | Troubleshooting Steps |
| Presence of Metallo-β-lactamases (MBLs) | Perform molecular testing for MBL genes (e.g., blaVIM, blaIMP, blaNDM). Relebactam is not active against these enzymes.[1] |
| Expression of GES Carbapenemase | Some Guiana extended-spectrum (GES) carbapenemases are not effectively inhibited by Relebactam.[1][7] |
| Efflux Pump Overexpression | While Imipenem and Relebactam are not typically susceptible to efflux in P. aeruginosa, mutations in efflux pump regulators can contribute to resistance.[1][3] |
| OprD Porin Loss | Loss or mutation of the OprD porin is a common mechanism of Imipenem resistance in P. aeruginosa. While Relebactam can overcome some β-lactamase-mediated resistance, it cannot compensate for the lack of drug entry into the cell.[7] |
Issue 2: Variability in MIC Results Between Runs
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation | Ensure the bacterial suspension is standardized to a 0.5 McFarland standard. A heavier inoculum can lead to falsely elevated MICs. |
| Media and Reagent Quality | Use fresh, quality-controlled Mueller-Hinton broth/agar. Verify the potency of Imipenem and the concentration of the Relebactam solution. Store reagents according to the manufacturer's instructions. |
| Incubation Conditions | Incubate plates at 35 ± 2°C for 16-20 hours in ambient atmosphere.[8] Deviations in temperature or incubation time can affect bacterial growth and MIC results. |
| Reading of Results | For gradient strips, read the MIC at 100% inhibition. For values falling between standard two-fold dilutions, round up to the next highest standard dilution.[8] |
Quantitative Data Summary
The addition of Relebactam can significantly lower the Imipenem MIC for susceptible organisms. The following table summarizes the impact of Relebactam on Imipenem activity against global surveillance isolates (2018-2020).
| Organism Group | Imipenem Alone MIC50/MIC90 (µg/mL) | Imipenem/Relebactam MIC50/MIC90 (µg/mL) | % Susceptibility (Imipenem Alone) | % Susceptibility (Imipenem/Relebactam) |
| P. aeruginosa | 2 / 32 | 0.5 / 4 | 63.8% | 87.0% |
| Enterobacterales | 0.25 / 1 | ≤0.12 / 0.5 | 91.8% | 96.6% |
Data adapted from the SMART global surveillance program (2018-2020) as reported in Hilbert et al., 2023.[9][10]
Experimental Protocols
Broth Microdilution (BMD) for Imipenem/Relebactam MIC
This protocol is based on CLSI guidelines.
-
Prepare Inoculum: From a fresh (18-24 hour) culture, suspend colonies in saline to match a 0.5 McFarland turbidity standard.
-
Dilute Inoculum: Within 15 minutes of preparation, dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Prepare Antibiotic Dilutions: Prepare serial two-fold dilutions of Imipenem in CAMHB.
-
Add Relebactam: Add Relebactam to each well containing the Imipenem dilutions to achieve a final fixed concentration of 4 µg/mL.
-
Inoculate Plate: Dispense the diluted bacterial suspension into each well of the microdilution plate.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Imipenem (in the presence of 4 µg/mL Relebactam) that completely inhibits visible growth.
Visualizations
Caption: Workflow for Imipenem/Relebactam susceptibility testing.
Caption: Logic for troubleshooting unexpected resistance.
References
- 1. The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Insights: Imipenem-Relebactam and Aztreonam-Avibactam | CLSI [clsi.org]
- 3. Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Relebactam Is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imipenem-Relebactam Susceptibility Testing of Gram-Negative Bacilli by Agar Dilution, Disk Diffusion, and Gradient Strip Methods Compared with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imipenem/Relebactam Resistance in Clinical Isolates of Extensively Drug Resistant Pseudomonas aeruginosa: Inhibitor-Resistant β-Lactamases and Their Increasing Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. liofilchem.com [liofilchem.com]
- 9. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Therapeutic Index of Imipenem/Relebactam
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the therapeutic index of the imipenem/relebactam combination.
Troubleshooting Guides & FAQs
This section is designed to provide rapid assistance for specific issues that may arise during your research.
1. Susceptibility Testing and MIC Determination
-
Question: My Minimum Inhibitory Concentration (MIC) results for imipenem/relebactam are inconsistent across different testing methods (e.g., broth microdilution vs. gradient strips). Why is this happening and what should I do?
-
Answer: Discrepancies in MIC values between different susceptibility testing methods can occur due to several factors. Gradient strips (like Etest and MTS) and agar dilution methods can sometimes yield MICs that are 1 to 2 dilutions higher than the reference broth microdilution (BMD) method.[1] In some cases, colonies of organisms like Klebsiella pneumoniae can grow within the inhibition zones of gradient strips, making interpretation challenging.[1]
-
Troubleshooting Steps:
-
Confirm with a Reference Method: If you observe inconsistent results, it is recommended to confirm your findings using the reference standard broth microdilution method.[1]
-
Standardize Inoculum: Ensure a standardized inoculum is used for all tests, as variations in bacterial density can affect MIC results.
-
Adhere to Incubation Times: Follow the manufacturer's instructions for incubation times precisely, as variations can impact the final reading. For MTS™ Imipenem-relebactam, results should be interpreted at 16-20 hours of incubation.[2]
-
Proper Strip Application: For gradient strips, ensure the entire length of the strip is in complete contact with the agar surface to allow for proper diffusion of the antibiotic gradient.[2]
-
-
-
-
Question: I am observing high MIC values for imipenem/relebactam against a bacterial isolate that is expected to be susceptible. What are the potential causes and how can I investigate them?
-
Answer: High MIC values against an expectedly susceptible isolate can be due to the emergence of resistance or technical error. The primary mechanisms of resistance to imipenem/relebactam are the production of metallo-β-lactamases (MBLs) or OXA-type carbapenemases, against which relebactam has no activity.[3] Other mechanisms include alterations in outer membrane permeability (porin loss) and overexpression of efflux pumps.[3]
-
Troubleshooting Workflow:
-
Verify the MIC: Repeat the MIC determination using a reference method to rule out technical error.
-
Test for Carbapenemase Production: Perform a carbapenemase production test (e.g., Carba NP test or PCR for specific carbapenemase genes like blaNDM, blaVIM, blaIMP, and blaOXA-48).
-
Investigate Porin Loss: Analyze the expression or sequence of outer membrane porin genes (e.g., OprD in P. aeruginosa, OmpK35/36 in K. pneumoniae).
-
Assess Efflux Pump Overexpression: Quantify the expression of relevant efflux pump genes (e.g., MexAB-OprM, MexCD-OprJ, MexEF-OprN, MexXY-OprM in P. aeruginosa) using RT-qPCR.
-
-
-
2. Investigating Resistance Mechanisms
-
Question: How can I determine if resistance to imipenem/relebactam in my Pseudomonas aeruginosa isolate is due to efflux pump overexpression?
-
Answer: Overexpression of efflux pumps, such as MexAB-OprM, can contribute to imipenem/relebactam resistance. To investigate this, you can measure the expression of the genes encoding these pumps using quantitative real-time PCR (RT-qPCR). A significant increase in the mRNA levels of genes like mexB in the resistant isolate compared to a susceptible control strain would suggest the involvement of efflux pumps.[4][5]
-
-
Question: What is the role of outer membrane porins in imipenem/relebactam resistance, and how can I study it?
-
Answer: Reduced permeability of the bacterial outer membrane, often due to the loss or mutation of porin channels, is a common mechanism of resistance to carbapenems, including imipenem. In P. aeruginosa, the loss of the OprD porin is a major contributor to imipenem resistance.[6] You can investigate this by:
-
SDS-PAGE Analysis: Comparing the outer membrane protein profiles of your resistant isolate and a susceptible control. The absence of a band corresponding to the OprD porin in the resistant isolate would be indicative of its loss.
-
Gene Sequencing: Sequencing the oprD gene to identify mutations that could lead to a non-functional protein.
-
-
3. Optimizing Experimental Design
-
Question: I want to study the effect of a novel compound on enhancing the activity of imipenem/relebactam. What experimental approaches should I consider?
-
Answer: To evaluate a potential potentiator of imipenem/relebactam, you can employ several in vitro methods:
-
Checkerboard Synergy Assay: This method allows you to test a range of concentrations of both imipenem/relebactam and your novel compound to determine if they have a synergistic, additive, indifferent, or antagonistic effect.
-
Time-Kill Assays: These assays provide information on the rate of bacterial killing over time when exposed to imipenem/relebactam alone and in combination with your compound.
-
Hollow-Fiber Infection Model: This in vitro model can simulate the human pharmacokinetic profiles of the drugs and assess their pharmacodynamic effects over time.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and safety of the imipenem/relebactam combination.
Table 1: In Vitro Activity of Imipenem/Relebactam Against Gram-Negative Isolates
| Organism | Imipenem MIC50/MIC90 (µg/mL) | Imipenem/Relebactam MIC50/MIC90 (µg/mL) | % Susceptible to Imipenem/Relebactam | Reference |
| P. aeruginosa (all isolates) | 2/32 | 0.5/4 | 87.0% | [7] |
| P. aeruginosa (imipenem-resistant) | 16/>32 | 2/8 | 64.1% | [7] |
| K. pneumoniae (KPC-producing) | >64/>64 | 0.25/1 | >97% | [8] |
| Enterobacterales (imipenem-nonsusceptible) | - | - | 49.4% | [7] |
Table 2: Adverse Reactions Occurring in ≥1% of Patients in cUTI and cIAI Clinical Trials
| Adverse Reaction | Imipenem/Cilastatin + Relebactam 250 mg (N=216) | Imipenem/Cilastatin + Placebo (N=214) |
| Diarrhea | 6% | 7% |
| Nausea | 6% | 4% |
| Headache | 4% | 5% |
| Phlebitis/infusion-site reactions | 2% | 1% |
| Anemia | 2% | <1% |
| Alanine aminotransferase increased | 2% | <1% |
| Aspartate aminotransferase increased | 2% | <1% |
| Vomiting | 1% | 2% |
Data from Merck Connect[9]
Table 3: Comparison of Imipenem/Relebactam MIC Determination Methods
| Method | Essential Agreement with BMD | Categorical Agreement with BMD |
| Agar Dilution | 95.6% | 98.0% |
| Etest | 90.6% | 96.3% |
| MIC Test Strip (MTS) | 85.2% | 96.6% |
| Disk Diffusion | N/A | 73.1% |
Data from Hakvoort et al., 2020[1]
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies.
1. Broth Microdilution MIC Assay
This is the reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism after incubation.
-
Methodology:
-
Prepare serial twofold dilutions of imipenem/relebactam in cation-adjusted Mueller-Hinton broth (CAMHB). Relebactam is typically used at a fixed concentration of 4 µg/mL.[7]
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculate the microtiter plates with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Read the MIC as the lowest concentration of the drug that prevents visible turbidity.
-
2. RT-qPCR for Efflux Pump Gene Expression
This protocol is for quantifying the expression of efflux pump genes, such as mexB in P. aeruginosa.
-
Principle: This technique measures the amount of a specific mRNA in a sample. The mRNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR reaction. The level of gene expression is determined by comparing the amplification of the target gene to a housekeeping gene.
-
Methodology:
-
RNA Extraction: Isolate total RNA from bacterial cultures of the test and control strains grown to the mid-logarithmic phase.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Real-Time PCR: Perform real-time PCR using primers specific for the target efflux pump gene (e.g., mexB) and a housekeeping gene (e.g., rpsL).
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the housekeeping gene.[5]
-
3. Outer Membrane Protein (OMP) Analysis by SDS-PAGE
This method is used to visualize the protein profile of the bacterial outer membrane and detect the loss of porins.
-
Principle: OMPs are extracted from bacterial cells and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The resulting protein bands are visualized by staining.
-
Methodology:
-
Bacterial Culture: Grow the test and control bacterial strains to the desired growth phase.
-
Cell Lysis and Membrane Fractionation: Lyse the bacterial cells and separate the inner and outer membranes by ultracentrifugation.
-
OMP Extraction: Solubilize the outer membrane fraction to extract the OMPs.
-
SDS-PAGE: Separate the OMPs on a polyacrylamide gel.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
-
Analysis: Compare the protein profiles of the resistant and susceptible strains, looking for the absence or reduced intensity of bands corresponding to specific porins.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to improving the therapeutic index of imipenem/relebactam.
Caption: Workflow for investigating high imipenem/relebactam MICs.
Caption: Mechanisms of action and resistance to imipenem/relebactam.
References
- 1. Imipenem-Relebactam Susceptibility Testing of Gram-Negative Bacilli by Agar Dilution, Disk Diffusion, and Gradient Strip Methods Compared with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liofilchem.com [liofilchem.com]
- 3. The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of efflux pumps gene expression in resistant Pseudomonas aeruginosa isolates in an Iranian referral hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of imipenem/relebactam and comparators against KPC-producing Klebsiella pneumoniae and imipenem-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckconnect.com [merckconnect.com]
Identifying and characterizing Relebactam degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Relebactam degradation products.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it important for Relebactam?
A forced degradation study, or stress testing, is the process of subjecting a drug substance to conditions more severe than its intended storage to accelerate its degradation.[1] This is a critical component of drug development as it helps to:
-
Identify potential degradation products that could form under various environmental conditions.
-
Elucidate the degradation pathways of the drug substance.
-
Establish the intrinsic stability of the molecule.
-
Develop and validate stability-indicating analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.
For Relebactam, a β-lactamase inhibitor, understanding its stability is crucial for ensuring the quality, safety, and efficacy of the final drug product, particularly when it is co-formulated with other antibiotics like imipenem.[2][3]
Q2: What are the recommended stress conditions for a forced degradation study of Relebactam?
Based on general guidelines for β-lactam antibiotics and related compounds, the following stress conditions are recommended for Relebactam. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60°C | 24 - 48 hours |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Room Temperature | 1 - 4 hours |
| Oxidative Degradation | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature | 24 hours |
| Thermal Degradation | Solid-state | 80°C | 48 - 72 hours |
| Photolytic Degradation | Solution and Solid-state | UV light (254 nm) and visible light | 24 - 48 hours |
Q3: What analytical techniques are most suitable for identifying and characterizing Relebactam degradation products?
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of Relebactam and its degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating Relebactam from its degradation products and for quantifying the extent of degradation. A stability-indicating HPLC method must be developed and validated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying unknown degradation products.[4] It provides molecular weight information and fragmentation patterns that are crucial for structure elucidation. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine elemental compositions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of isolated degradation products, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are indispensable.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups present in the degradation products.
Q4: Are there any known degradation products or pathways for Relebactam?
As of late 2025, detailed public literature on the specific degradation products and pathways of Relebactam under forced degradation conditions is limited. However, based on its chemical structure, which includes a diazabicyclooctane core, an amide linkage, and a sulfate group, potential degradation pathways can be hypothesized:
-
Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis, which would cleave the piperidine side chain from the bicyclic core.
-
Desulfation: While one study noted the stability of the sulfate group in the presence of the KPC-2 enzyme, it could be labile under certain chemical stress conditions, leading to a desulfated derivative.[5] For the structurally similar avibactam, desulfation is a known degradation route.[6]
-
Ring Opening: The bicyclic ring system, although relatively stable, could potentially undergo ring-opening reactions under harsh conditions.
A study on the manufacturing process of Relebactam identified and controlled for the formation of oligomeric impurities during synthesis, but these are distinct from degradation products formed from environmental stress.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | - Stress conditions are too mild (concentration, temperature, or duration is insufficient).- Relebactam is highly stable under the tested conditions. | - Increase the concentration of the stressor, the temperature, or the duration of the study.- Ensure proper experimental setup (e.g., for photostability, ensure adequate light exposure). |
| Complete degradation of Relebactam. | - Stress conditions are too harsh. | - Reduce the concentration of the stressor, the temperature, or the duration of the study.- Take time-point samples to find the optimal degradation level (5-20%). |
| Poor chromatographic separation of Relebactam and its degradation products. | - Inappropriate HPLC column or mobile phase.- Gradient elution profile is not optimized. | - Screen different columns (e.g., C18, C8, Phenyl-Hexyl).- Adjust the mobile phase composition (organic solvent ratio, pH, buffer concentration).- Optimize the gradient slope and duration. |
| Difficulty in obtaining a mass spectrum for a degradation product. | - The degradation product is not ionizable under the tested MS conditions.- The concentration of the degradation product is too low. | - Try both positive and negative electrospray ionization (ESI) modes.- Optimize MS parameters (e.g., cone voltage, capillary voltage).- Concentrate the sample or inject a larger volume if possible. |
| Inconclusive structural information from MS/MS data. | - Insufficient fragmentation to piece together the structure.- The degradation product is an isomer of another compound. | - Perform multi-stage fragmentation (MSⁿ) if available.- Isolate the degradation product using preparative HPLC and analyze by NMR for definitive structural elucidation. |
Experimental Protocols
General Protocol for Forced Degradation of Relebactam
-
Preparation of Stock Solution: Prepare a stock solution of Relebactam at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the solid Relebactam powder in a hot air oven at 80°C.
-
Photolytic Degradation: Expose the solid Relebactam powder and the stock solution to UV (254 nm) and visible light in a photostability chamber.
-
-
Sample Collection: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization (for acid and base hydrolysis samples): Neutralize the samples with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC or LC-MS method.
Proposed Stability-Indicating HPLC-UV Method
This method serves as a starting point and may require optimization.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Data Presentation
Table 1: Example Data Summary for Relebactam Forced Degradation Study
| Stress Condition | Time (hours) | Relebactam Peak Area | % Relebactam Remaining | Degradation Product 1 Peak Area | Degradation Product 2 Peak Area |
| Control (t=0) | 0 | 1,000,000 | 100.0 | 0 | 0 |
| 0.1 M HCl, 60°C | 24 | 850,000 | 85.0 | 120,000 | 30,000 |
| 0.1 M NaOH, RT | 4 | 820,000 | 82.0 | 50,000 | 130,000 |
| 3% H₂O₂, RT | 24 | 910,000 | 91.0 | 90,000 | 0 |
| 80°C (Solid) | 48 | 950,000 | 95.0 | 45,000 | 5,000 |
| UV Light | 24 | 880,000 | 88.0 | 110,000 | 10,000 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relebactam - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Relebactam Is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Basis of Class A β-Lactamase Inhibition by Relebactam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Off-Target Effects of Relebactam in Cellular Models
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Relebactam in mammalian cellular models. While Relebactam is known for its high specificity as a β-lactamase inhibitor with a favorable safety profile, this resource offers a framework for designing and troubleshooting experiments to assess any potential unintended cellular effects.
Frequently Asked Questions (FAQs)
Q1: Are there any known off-target effects of Relebactam on mammalian cells?
A1: Based on available preclinical and clinical data, Relebactam is generally well-tolerated, and significant off-target effects on mammalian cells have not been a reported concern.[1][2] The primary mechanism of action for Relebactam is the inhibition of bacterial class A and C β-lactamases.[3][4][5] However, as with any small molecule, it is prudent in a research setting to characterize its effects on relevant cellular models to rule out potential off-target activities. The safety data sheet for the combined product (Imipenem/Cilastatin/Relebactam) indicates potential for organ damage (kidney) with prolonged or repeated exposure and suspected risk of damage to an unborn child, though these are not specifically linked to off-target cellular mechanisms of Relebactam alone.[6][7]
Q2: What are the first steps to assess the potential cytotoxicity of Relebactam in a new cell line?
A2: The initial step is to perform a dose-response cell viability assay. This will help determine the concentration range at which Relebactam may impact cell health and establish a suitable concentration for subsequent, more specific assays. It is recommended to test a broad range of concentrations, for instance, from nanomolar to high micromolar, to identify a potential IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Q3: My cell viability assay shows a decrease in signal at high Relebactam concentrations. How do I know if this is true cytotoxicity or an artifact?
A3: This is a common issue. First, ensure the observed effect is not due to Relebactam interfering with the assay chemistry. For example, some compounds can absorb light at the same wavelength as the assay's fluorescent or colorimetric readout. Run a parallel assay in a cell-free system (media, Relebactam, and assay reagents) to check for interference. If no interference is detected, the effect is likely biological. The next step is to use an orthogonal assay that measures a different hallmark of cell death (e.g., if you used a metabolic assay like MTT or PrestoBlue, confirm with a membrane integrity assay like LDH release or a trypan blue exclusion assay).
Q4: I suspect Relebactam might be affecting mitochondrial function. Which assays are most informative?
A4: A comprehensive assessment of mitochondrial toxicity involves several assays. A good starting point is to measure changes in mitochondrial respiration using an oxygen consumption rate (OCR) assay (e.g., with a Seahorse analyzer). This can reveal effects on the electron transport chain or uncoupling of oxidative phosphorylation. Additionally, measuring changes in mitochondrial membrane potential using dyes like TMRE or JC-1 can provide further insights. Forcing cells to rely on oxidative phosphorylation by culturing them in galactose-containing medium instead of glucose can increase their sensitivity to mitochondrial toxicants.
Q5: How can I screen for potential off-target kinase inhibition by Relebactam?
A5: High-throughput screening against a panel of recombinant kinases is the most direct way to identify potential off-target kinase interactions. Several commercial services offer profiling against hundreds of kinases. Alternatively, in-cell target engagement assays can provide information on which kinases Relebactam might interact with in a more physiologically relevant context.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Potential Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between plating wells. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling. |
| Edge effects on microplates | Avoid using the outer wells of the microplate for experimental conditions, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. |
| Relebactam precipitation at high concentrations | Visually inspect the treatment media under a microscope for any precipitate. If precipitation is observed, consider using a different solvent or lowering the maximum concentration tested. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells. |
| Inconsistent incubation times | Use a multichannel pipette or automated liquid handler for adding reagents to minimize time differences between the first and last wells. |
Issue 2: Inconclusive Results in Mitochondrial Toxicity Assays
| Potential Cause | Troubleshooting Step |
| Cell line is highly glycolytic | Switch to a cell culture medium where glucose is replaced with galactose. This forces cells to rely on mitochondrial oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial toxicants. |
| Sub-optimal cell density | Optimize cell density for the specific mitochondrial assay. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and artifacts. |
| Fluorescent dye instability or quenching | Run controls to ensure the compound does not quench the fluorescent signal of the mitochondrial dye. Minimize exposure of fluorescent dyes to light to prevent photobleaching. |
| Transient effects not captured | Perform a time-course experiment to determine the optimal incubation time for observing an effect. Some compounds may cause an initial hyperpolarization of the mitochondrial membrane before depolarization. |
Issue 3: Suspected Off-Target Kinase Inhibition
| Potential Cause | Troubleshooting Step |
| False positives in in-vitro kinase assays | Validate any hits from a primary screen using a secondary, orthogonal assay (e.g., a different technology or a cell-based assay). Determine the IC50 to quantify the potency of inhibition. |
| Lack of effect in cell-based assays despite in-vitro inhibition | The compound may have poor cell permeability. Consider using a different cell line or performing permeabilization experiments. The intracellular concentration of ATP can also compete with ATP-competitive inhibitors, leading to a weaker effect in cells compared to in-vitro assays. |
| Compound instability in cell culture media | Assess the stability of Relebactam in your specific cell culture media over the time course of the experiment using methods like HPLC. |
Data Presentation
Table 1: Hypothetical Cytotoxicity of Relebactam in Various Cell Lines
| Cell Line | Type | Assay | Incubation Time (h) | IC50 (µM) |
| HepG2 | Human Hepatoma | CellTiter-Glo® | 24 | > 1000 |
| HEK293 | Human Embryonic Kidney | LDH Release | 24 | > 1000 |
| HK-2 | Human Proximal Tubule | Neutral Red Uptake | 48 | > 1000 |
| H9c2 | Rat Cardiomyoblast | MTT | 24 | > 1000 |
This table represents a template for presenting cytotoxicity data. Actual values would be determined experimentally.
Table 2: Hypothetical Mitochondrial Function Assessment of Relebactam in HepG2 Cells
| Parameter | Assay | Concentration (µM) | % of Vehicle Control |
| Basal Oxygen Consumption Rate | Seahorse XF | 100 | 98 ± 5 |
| ATP Production | Seahorse XF | 100 | 97 ± 6 |
| Mitochondrial Membrane Potential | TMRE Staining | 100 | 102 ± 4 |
This table illustrates how to summarize key mitochondrial function parameters. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: General Cell Viability Assessment using a Resazurin-based Assay
-
Cell Plating: Seed cells in a 96-well clear-bottom black plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of Relebactam in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of working concentrations (e.g., 0.1 µM to 1000 µM).
-
Cell Treatment: Remove the old media and add fresh media containing the various concentrations of Relebactam or vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay: Add the resazurin-based reagent (e.g., PrestoBlue™ or alamarBlue™) to each well at 10% of the total volume.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measurement: Read the fluorescence or absorbance on a microplate reader at the appropriate wavelengths (e.g., 560 nm excitation / 590 nm emission for fluorescence).
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Mitochondrial Membrane Potential using TMRE
-
Cell Culture: Culture cells on a 96-well imaging plate suitable for microscopy.
-
Treatment: Treat cells with Relebactam at a non-cytotoxic concentration, a vehicle control, and a positive control (e.g., CCCP, a mitochondrial uncoupler) for the desired duration.
-
Dye Loading: In the last 30 minutes of treatment, add Tetramethylrhodamine, Ethyl Ester (TMRE) to the media at a final concentration of 20-100 nM.
-
Washing: Gently wash the cells twice with pre-warmed PBS or live-cell imaging solution.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter set for rhodamine.
-
Quantification: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ or CellProfiler). A decrease in fluorescence intensity indicates mitochondrial depolarization.
Protocol 3: In-vitro Kinase Inhibition Profiling
-
Kinase Selection: Choose a panel of kinases for screening. This can be a broad panel covering the human kinome or a more focused panel of kinases implicated in common off-target effects.
-
Assay Format: Utilize a commercial kinase screening service or an in-house assay platform. Common formats include radiometric assays (e.g., 33P-ATP filter binding), fluorescence-based assays (e.g., FRET or fluorescence polarization), or luminescence-based assays (e.g., ADP-Glo™).
-
Screening: Perform an initial screen of Relebactam at a fixed concentration (e.g., 10 µM) against the kinase panel.
-
Hit Confirmation: For any kinases showing significant inhibition (e.g., >50% at 10 µM), perform a dose-response assay to determine the IC50 value.
-
Selectivity Analysis: Compare the IC50 values for any off-target kinases to the on-target efficacy of Relebactam against β-lactamases to determine the selectivity window.
Visualizations
Caption: Workflow for assessing potential off-target effects of a test compound.
Caption: Simplified overview of apoptosis signaling pathways.
Caption: The mitochondrial electron transport chain (ETC).
References
- 1. academic.oup.com [academic.oup.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. A Clinical Review and Critical Evaluation of Imipenem-Relebactam: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imipenem-Cilastatin-Relebactam: A Novel β-Lactam-β-Lactamase Inhibitor Combination for the Treatment of Multidrug-Resistant Gram-Negative Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. msd.com [msd.com]
- 7. msd.com [msd.com]
Technical Support Center: Relebactam Combination Resistance Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating resistance to Relebactam combinations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro resistance development and susceptibility testing experiments.
| Observed Problem | Potential Cause | Recommended Action |
| High variability in Minimum Inhibitory Concentration (MIC) results for imipenem/relebactam. | Discrepancies between testing methods (e.g., broth microdilution vs. disk diffusion).[1] | Use broth microdilution (BMD) as the reference method for confirmation.[2] For disk diffusion, consider establishing an "Area of Technical Uncertainty" to flag isolates requiring confirmatory testing with a reference method.[2] |
| Imipenem/relebactam appears susceptible against an isolate known to produce a metallo-β-lactamase (MBL). | Testing error or misidentification of the β-lactamase. Relebactam is not active against MBLs like NDM, VIM, and IMP.[3][4] | Repeat the susceptibility test. Confirm the presence of the MBL gene using molecular methods (e.g., PCR or whole-genome sequencing). |
| Rapid emergence of high-level resistance to imipenem/relebactam in P. aeruginosa during in vitro evolution studies. | Selection for mutations in both porin channels (OprD) and regulators of efflux pumps (MexAB-OprM).[5][6] In mutator strains, mutations in penicillin-binding proteins (PBPs) can also contribute.[5] | Characterize the evolved isolates by sequencing oprD, genes regulating efflux pumps, and PBP-encoding genes. Perform whole-genome sequencing for a comprehensive view of mutations.[5][7] |
| Development of imipenem/relebactam resistance in KPC-producing Klebsiella pneumoniae. | Mutations within the blaKPC gene that affect relebactam binding.[8][9][10] Concurrent loss or mutation of outer membrane porins OmpK35 and OmpK36.[8][9][10] | Sequence the blaKPC gene to identify mutations, particularly in the Ω-loop.[3] Analyze the sequences of ompK35 and ompK36 for disruptions or mutations.[9] |
| An isolate is resistant to imipenem/relebactam but susceptible to ceftazidime/avibactam. | The resistance mechanism may be specific to imipenem, such as alterations in a PBP that is a primary target for imipenem but not ceftazidime. Efflux pumps can also have differential effects on various antibiotics. | Investigate mutations in PBPs and the expression levels of different efflux pumps. |
| Difficulty in obtaining resistant mutants in vitro. | The combination of imipenem and relebactam can be very potent against susceptible strains, making it difficult to select for spontaneous mutants. | Consider using a mutator strain (e.g., ΔmutS) to increase the mutation rate.[5] Alternatively, use a gradual, multi-step selection process with small increments in drug concentration.[8][10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to imipenem/relebactam?
A1: The main mechanisms of resistance include:
-
Enzymatic degradation: Production of β-lactamases that are not inhibited by relebactam, such as metallo-β-lactamases (e.g., NDM, VIM, IMP) and some OXA-type carbapenemases.[4][11]
-
Reduced drug uptake: Loss or functional alteration of outer membrane porins, which restricts the entry of imipenem into the bacterial cell. Key examples are OprD in Pseudomonas aeruginosa and OmpK35/OmpK36 in Klebsiella pneumoniae.[12][7][9][11]
-
Efflux pumps: Overexpression of efflux pumps, such as MexAB-OprM in P. aeruginosa, can actively transport the antibiotic out of the cell.[5][6]
-
Target modification: Alterations in penicillin-binding proteins (PBPs), the molecular targets of imipenem, can reduce binding affinity.[5]
-
β-lactamase mutations: Specific mutations in Class A carbapenemases, like KPC, can emerge that reduce the inhibitory activity of relebactam.[8][9]
Q2: How does the addition of relebactam impact the development of resistance to imipenem?
A2: Relebactam is a diazabicyclooctane β-lactamase inhibitor that protects imipenem from degradation by many Class A (e.g., KPC) and Class C (e.g., AmpC) β-lactamases.[4] Studies have shown that the addition of relebactam delays the in vitro development of resistance to imipenem and can limit the emergence of cross-resistance to other β-lactam antibiotics.[6] For example, in one study, P. aeruginosa isolates acquired resistance to imipenem in an average of 6 days, while resistance to imipenem/relebactam took an average of 12 days to develop.[6]
Q3: Are there specific bacterial species that are intrinsically resistant to imipenem/relebactam?
A3: Yes. Bacteria that produce metallo-β-lactamases (MBLs) are typically resistant to imipenem/relebactam because relebactam does not inhibit these enzymes.[3][4] Additionally, some species like Morganella morganii, Proteus spp., and Providencia spp. may exhibit poor susceptibility due to permeability issues that are not overcome by the addition of relebactam.[4] Imipenem-resistant Acinetobacter baumannii complex isolates are also generally resistant to the combination.[4][13]
Q4: What should I do if I observe a discrepancy between different susceptibility testing methods for imipenem/relebactam?
A4: Discrepancies between methods like disk diffusion, gradient strips, and broth microdilution (BMD) can occur.[1][2] BMD is considered the reference method. If you observe a discrepancy, especially for critical isolates, it is recommended to confirm the result using BMD.[2] For disk diffusion, results falling within an "Area of Technical Uncertainty" should also be re-tested with a reference method.[2]
Q5: Can resistance to ceftazidime/avibactam predict resistance to imipenem/relebactam?
A5: Not always. While both avibactam and relebactam are diazabicyclooctane inhibitors, the partner drugs (ceftazidime vs. imipenem) and the specific resistance mechanisms can differ. For instance, some mutations in the blaKPC gene that confer resistance to ceftazidime/avibactam may not affect imipenem/relebactam susceptibility.[14] Conversely, resistance to imipenem/relebactam can emerge in ceftazidime/avibactam-susceptible isolates.[8][9][10] Therefore, susceptibility to each combination should be tested independently.
Quantitative Data Summary
Table 1: In Vitro Emergence of Resistance to Imipenem vs. Imipenem/Relebactam in P. aeruginosa
| Parameter | Imipenem | Imipenem/Relebactam | p-value | Reference |
| Average time to resistance | 6 days | 12 days | 0.004 | [6] |
| Isolates with MIC > 64 mg/L after 30 days | 75% | 37.5% | 0.077 | [6] |
| Mutants developing cross-resistance to piperacillin/tazobactam | 87.5% | 37.5% | 0.003 | [6] |
| Mutants developing cross-resistance to ceftazidime | 37.5% | 12.5% | 0.015 | [6] |
Table 2: Relebactam Inhibitory Activity (Apparent Ki) Against GES β-Lactamases
| Enzyme | Apparent Ki (μM) | Reference |
| GES-2 | 19 ± 2 | [12] |
| GES-19 | 23 ± 2 | [12] |
| GES-20 | 21 ± 2 | [12] |
Note: A higher Ki value indicates weaker inhibition.
Experimental Protocols
Protocol 1: In Vitro Resistance Development by Serial Passage
This protocol is used to select for resistant mutants by exposing a bacterial population to gradually increasing concentrations of an antibiotic.
-
Preparation: Prepare serial two-fold dilutions of imipenem and imipenem/relebactam (with a fixed concentration of 4 mg/L relebactam) in Mueller-Hinton Broth (MHB).[5]
-
Inoculation: Inoculate tubes containing the antibiotic dilutions and a growth control tube (no antibiotic) with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).[5]
-
Incubation: Incubate the tubes at 37°C for 24 hours.[5]
-
Passage: After incubation, identify the tube with the highest antibiotic concentration that shows visible growth (this is the sub-inhibitory concentration).[5]
-
Re-inoculation: Use the culture from this tube to inoculate a new set of tubes with fresh antibiotic dilutions, starting from the previously determined sub-inhibitory concentration and extending to higher concentrations.[5]
-
Repeat: Repeat this process for a set number of days (e.g., 7 to 30 days) or until a target MIC is reached.[5][6]
-
Characterization: Isolate colonies from the final cultures on antibiotic-free agar. Confirm the MIC of the evolved isolates and perform further characterization, such as whole-genome sequencing, to identify mutations.[5]
Protocol 2: Broth Microdilution (BMD) for MIC Determination
This is the reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Prepare Plates: Use 96-well microtiter plates. Dispense serial two-fold dilutions of imipenem/relebactam in cation-adjusted Mueller-Hinton Broth (CAMHB). Relebactam concentration should be fixed at 4 µg/mL.[4]
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well after inoculation.
-
Inoculate Plates: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Visualizations
Caption: Key mechanisms of bacterial resistance to imipenem/relebactam.
Caption: Workflow for in vitro selection and analysis of resistant mutants.
References
- 1. Imipenem-Relebactam Susceptibility Testing of Gram-Negative Bacilli by Agar Dilution, Disk Diffusion, and Gradient Strip Methods Compared with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro dynamics and mechanisms of resistance development to imipenem and imipenem/relebactam in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Mechanisms of Resistance Development to Imipenem-Relebactam in KPC-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imipenem/Relebactam Resistance in Clinical Isolates of Extensively Drug Resistant Pseudomonas aeruginosa: Inhibitor-Resistant β-Lactamases and Their Increasing Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
Refining delivery methods for Relebactam in preclinical research
Technical Support Center: Relebactam Preclinical Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Relebactam in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is Relebactam and what is its primary mechanism of action?
A1: Relebactam is a diazabicyclooctane, non-beta-lactam, beta-lactamase inhibitor.[1][2] It has no intrinsic antibacterial activity on its own.[3][4] Its function is to inhibit Ambler class A (e.g., KPC) and class C (e.g., AmpC) beta-lactamase enzymes produced by Gram-negative bacteria.[5][6][7] By binding to these enzymes, Relebactam protects its partner antibiotic, typically imipenem, from enzymatic degradation, thereby restoring or enhancing imipenem's ability to inhibit bacterial cell wall synthesis.[5][8] Relebactam is not effective against class B metallo-β-lactamases (MBLs) or class D oxacillinases (e.g., OXA-48).[3][9]
Q2: What is the recommended delivery method for Relebactam in preclinical animal models?
A2: In published preclinical efficacy studies, Relebactam, in combination with imipenem/cilastatin, is administered intravenously (IV).[10][11] Murine infection models have utilized a continuous intravenous infusion, often administered every 6 hours (q6h) to mimic clinical dosing regimens.[10][11] For example, studies have used four 1-hour infusions given every 6 hours.[11]
Q3: What are the key pharmacokinetic parameters of Relebactam to consider in study design?
A3: Relebactam exhibits linear pharmacokinetics, meaning its exposure (Cmax and AUC) increases proportionally with the dose.[12][13] It has a relatively short terminal half-life of approximately 1.2 to 1.8 hours in both animals and humans.[7][8][13] Urinary excretion is the primary route of elimination.[7][13] The pharmacokinetic/pharmacodynamic (PK/PD) driver for Relebactam's efficacy is the ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[14]
Q4: How should Relebactam be formulated for preclinical IV administration?
A4: For clinical and preclinical use, Relebactam is typically formulated for intravenous administration. The commercial product, RECARBRIO®, is supplied as a powder for reconstitution.[15][16] For research purposes, it would be dissolved in a suitable sterile vehicle for injection, such as normal saline, for IV infusion. It is crucial to ensure co-administration with the partner antibiotic (imipenem/cilastatin) to achieve the desired synergistic effect.
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected efficacy in an in vivo mouse model.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing Regimen | The efficacy of Relebactam is driven by fAUC/MIC.[14] Ensure the dosing regimen (dose and frequency) is sufficient to achieve the target exposure. Preclinical studies have shown efficacy with doses ranging from 20 to 80 mg/kg in murine models, combined with a subefficacious dose of imipenem.[10][11] |
| Inadequate Drug Exposure | Verify the administration technique. For IV infusions, ensure the catheter is patent and the full dose is delivered. Plasma samples can be collected post-infusion to confirm drug exposure via pharmacokinetic analysis.[11] |
| Bacterial Resistance Mechanism | The bacterial strain used may harbor resistance mechanisms not inhibited by Relebactam, such as MBL or OXA-type carbapenemases.[3][17] Confirm the resistance profile of your challenge strain. IMR is not active against organisms like Morganella spp. due to permeability issues, not enzyme production.[17] |
| Model-Specific PK/PD Differences | Drug penetration can vary by infection site. For example, higher exposures are required in a pulmonary infection model compared to a thigh infection model due to differences in lung penetration (~34% in mice).[18] Adjust dosing to ensure target attainment at the site of infection. |
Problem 2: Difficulty interpreting Minimum Inhibitory Concentration (MIC) results.
| Potential Cause | Troubleshooting Step |
| Incorrect Relebactam Concentration | When performing susceptibility testing (e.g., broth microdilution or agar dilution), Relebactam should be used at a fixed concentration. A standard fixed concentration of 4 µg/mL is often used.[1] |
| Inoculum Effect | While studies have shown a minimal inoculum effect for Relebactam with P. aeruginosa, significant deviations from the standard inoculum (5 x 105 CFU/mL) could potentially affect results.[4] Ensure your inoculum is standardized. |
| Variable MIC Shifts | The addition of Relebactam should significantly lower the imipenem MIC against susceptible strains (e.g., those producing KPC or AmpC enzymes).[5] Reductions can range from 2- to 128-fold.[3][17] If you observe minimal or no shift, it strongly suggests the presence of a resistance mechanism not inhibited by Relebactam. |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic Parameters of Relebactam Note: Parameters can vary based on animal model, dose, and study design.
| Parameter | Value | Species/Model | Source |
| Terminal Half-life (t½) | 1.35 - 1.85 h | Healthy Human Volunteers | [7][13] |
| Plasma Protein Binding | ~22% | Human | [8] |
| Primary Route of Elimination | Renal Excretion (>90%) | Human | [8] |
| Penetration into Murine Lung | ~34% (Ratio of total drug in lung vs. plasma) | Mouse | [18] |
| PK/PD Efficacy Driver | fAUC/MIC | In vitro / Mathematical Model | [14] |
| Target fAUC/MIC for 2-log kill | 7.5 | In vitro Hollow-Fiber Model | [14] |
Table 2: Efficacy of Imipenem-Relebactam Combination in Murine Infection Models Data represents bacterial load reduction (log10 CFU) compared to untreated controls.
| Infection Model | Pathogen | Imipenem Dose (mg/kg) | Relebactam Dose (mg/kg) | Log10 CFU Reduction | Source |
| Disseminated | P. aeruginosa (AmpC overexpressor) | 5 | 20 | ~2.5 | [10] |
| Disseminated | K. pneumoniae (KPC-2 producer) | 5 | 20 | ~3.0 | [10] |
| Pulmonary | P. aeruginosa (AmpC overexpressor) | 5 | 80 | ~2.0 | [10] |
| Delayed Pulmonary | P. aeruginosa (AmpC overexpressor) | 5 | 20 | Static effect (~0) | [10] |
Experimental Protocols & Methodologies
Key Experiment: Murine Pulmonary Infection Efficacy Model
This protocol is a synthesized example based on published methodologies.[10][11]
-
Animal Model: Neutropenic female CD-1 mice are commonly used. Neutropenia is induced by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.
-
Bacterial Strain: An imipenem-resistant strain of P. aeruginosa or K. pneumoniae with a known resistance mechanism (e.g., KPC or AmpC production) is selected.
-
Inoculation: Mice are anesthetized and intranasally inoculated with a specific bacterial suspension (e.g., 9.0 × 105 CFU/mL) to establish a lung infection.
-
Treatment Administration:
-
Treatment begins at a specified time post-infection (e.g., 2 hours for acute models, or >16 hours for delayed-therapy models).
-
Relebactam is co-administered with imipenem/cilastatin.
-
Dosing is administered via intravenous infusion (e.g., tail vein) over a set duration (e.g., 1 hour) and frequency (e.g., every 6 hours for a total of 4 doses).[11]
-
-
Endpoint Analysis:
-
At a predetermined time after the final dose (e.g., 24 hours post-infection), mice are euthanized.
-
Lungs are aseptically harvested, homogenized, and serially diluted.
-
Dilutions are plated on appropriate agar to quantify the bacterial load (CFU/lung).
-
-
Data Analysis: The log10 CFU/lung for each treatment group is compared to the vehicle control group to determine the reduction in bacterial burden.
Visualizations
Caption: Mechanism of action for Relebactam in protecting Imipenem.
Caption: Workflow for a preclinical in vivo efficacy study.
References
- 1. A Clinical Review and Critical Evaluation of Imipenem-Relebactam: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clientfiles11.cdn.web.dev.q4inc.com [clientfiles11.cdn.web.dev.q4inc.com]
- 3. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro studies evaluating the activity of imipenem in combination with relebactam against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Pharmacokinetics, Safety, and Tolerability of Single and Multiple Doses of Relebactam, a β-Lactamase Inhibitor, in Combination with Imipenem and Cilastatin in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Efficacy of Relebactam (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Imipenem, Cilastatin and Relebactam Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Efficacy and safety of novel carbapenem-β-lactamase inhibitor combinations: imipenem-cilastatin/relebactam results from randomized controlled trials [frontiersin.org]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intrapulmonary Pharmacokinetics of Relebactam, a Novel β-Lactamase Inhibitor, Dosed in Combination with Imipenem-Cilastatin in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Relebactam's Efficacy Against Ceftazidime-Avibactam Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to novel β-lactam/β-lactamase inhibitor combinations like ceftazidime-avibactam poses a significant challenge in treating infections caused by multidrug-resistant Gram-negative bacteria. This guide provides a comparative analysis of the in vitro activity of relebactam, in combination with imipenem, against bacterial variants that have developed resistance to ceftazidime-avibactam. The data presented is compiled from recent studies to support research and development efforts in the field of antimicrobial resistance.
Executive Summary
Relebactam, a diazabicyclooctane β-lactamase inhibitor, restores the activity of imipenem against many bacteria that are resistant to carbapenems.[1][2] This combination, imipenem-relebactam, has demonstrated potent in vitro activity against a range of ceftazidime-avibactam resistant Enterobacterales and Pseudomonas aeruginosa. The primary mechanism of resistance to ceftazidime-avibactam in Klebsiella pneumoniae carbapenemase (KPC)-producing isolates involves mutations in the blaKPC gene, particularly substitutions at Ambler position 179.[3][4] Studies consistently show that imipenem-relebactam remains effective against isolates harboring these specific KPC variants.[3][4]
Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, comparing the activity of imipenem-relebactam and ceftazidime-avibactam against resistant bacterial isolates.
Table 1: Activity against Klebsiella pneumoniae Carbapenemase (KPC)-Producing Enterobacterales
| Organism/Variant | Ceftazidime-Avibactam MIC (µg/mL) | Imipenem-Relebactam MIC (µg/mL) | Key Resistance Mechanism | Reference |
| E. coli expressing KPC-2 D179 variants | Resistant (MIC ≥ 8) | Susceptible (MIC ≤ 4) | blaKPC-2 D179 substitutions | [3] |
| CAZ-AVI-resistant KPC-Kp | Resistant | Susceptible | KPC mutations | [1] |
| KPC-producing K. pneumoniae (CAZ-AVI-R) | >32 | 16 | ramR + ompK36 mutation, V239G KPC-3 variant | [5] |
Table 2: Activity against Carbapenem-Resistant Pseudomonas aeruginosa (CRPA)
| Organism Isolate(s) | Ceftazidime-Avibactam Susceptibility (%) | Imipenem-Relebactam Susceptibility (%) | Notes | Reference |
| CRPA clinical isolates | 79.2% | 91.7% | Imipenem-relebactam showed excellent activity. | [6][7] |
| KPC-2-producing P. aeruginosa | 86.4% (19/22) | 9.1% (2/22) | Ceftazidime-avibactam was more active in this specific subset. | [8] |
| Imipenem-resistant P. aeruginosa | Not specified | 70% susceptible with relebactam | Relebactam restored imipenem susceptibility in a majority of isolates. |
Mechanisms of Resistance and Action
The primary driver of ceftazidime-avibactam resistance in KPC-producing organisms is the development of mutations in the KPC enzyme that reduce the binding affinity of avibactam while often maintaining or altering the enzyme's ability to hydrolyze β-lactams.
Caption: Mechanism of ceftazidime-avibactam resistance and relebactam action.
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method, a standardized laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific concentration (typically 5 x 105 colony-forming units [CFU]/mL).
-
Serial Dilution of Antimicrobials: The antimicrobial agents (ceftazidime-avibactam and imipenem-relebactam) are serially diluted in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth. Avibactam and relebactam are typically tested at a fixed concentration of 4 mg/L.[9]
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated at a controlled temperature (usually 35-37°C) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Conclusion
The available in vitro data strongly suggest that imipenem-relebactam is a viable therapeutic option for infections caused by certain ceftazidime-avibactam-resistant Enterobacterales, particularly those with KPC variants. While ceftazidime-avibactam resistance is a growing concern, relebactam's ability to inhibit the mutated KPC enzymes responsible for this resistance highlights its importance in the clinical setting. However, it is crucial to note that susceptibility can vary by bacterial species and the specific resistance mechanisms present. For instance, while highly effective against many KPC-producing K. pneumoniae, the activity of imipenem-relebactam against KPC-producing P. aeruginosa may be more limited.[8] Continuous surveillance and further research into resistance mechanisms are essential for optimizing the use of these critical antimicrobial agents.
References
- 1. Comparison of the in vitro activities and resistance mechanisms against imipenem–relebactam and ceftazidime–avibactam in clinical KPC-producing Klebsiella pneumoniae isolated in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Effectiveness of Imipenem–Relebactam against Ceftazidime-Avibactam Resistant Variants of the KPC-2 β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Klebsiella pneumoniae Mutants Resistant to Ceftazidime-Avibactam Plus Aztreonam, Imipenem-Relebactam, Meropenem-Vaborbactam, and Cefepime-Taniborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative In Vitro Activity of Ceftazidime-Avibactam, Imipenem-Relebactam, and Meropenem-Vaborbactam against Carbapenem-Resistant Clinical Isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of In Vitro Activity of Ceftazidime-Avibactam and Imipenem-Relebactam against Clinical Isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
A Head-to-Head Showdown: Comparing the Efficacy of Modern Beta-Lactamase Inhibitor Combinations
A deep dive into the in vitro performance of leading therapies against multi-drug resistant bacteria, supported by experimental data and protocols for researchers and drug development professionals.
The rise of antimicrobial resistance, particularly among Gram-negative bacteria, has spurred the development of novel beta-lactam/beta-lactamase inhibitor (BL/BLI) combinations. These therapies are crucial in combating infections caused by organisms producing beta-lactamases, enzymes that inactivate many penicillin and cephalosporin antibiotics. This guide provides a comparative overview of the in vitro efficacy of prominent BL/BLI combinations, including ceftazidime-avibactam (CZA), meropenem-vaborbactam (MVB), and imipenem-relebactam (IRL), against challenging pathogens.
In Vitro Susceptibility: A Comparative Analysis
The in vitro activity of these novel agents is a critical indicator of their potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
Activity Against Carbapenem-Resistant Enterobacterales (CRE)
A 2022 study evaluated the susceptibility of 603 CRE isolates to several novel beta-lactam agents. The results demonstrated high susceptibility rates for ceftazidime-avibactam (95%), meropenem-vaborbactam (92%), and cefiderocol (92%), while imipenem-relebactam showed a susceptibility of 84%.[1] Notably, against KPC-producing isolates, ceftazidime-avibactam, meropenem-vaborbactam, and cefiderocol all exhibited 94% activity.[1]
In a separate study focusing on carbapenem-resistant Klebsiella pneumoniae (CRKP), imipenem-relebactam demonstrated a 95.8% susceptibility rate, comparable to ceftazidime-avibactam and meropenem-vaborbactam, which both showed 93.8% susceptibility.[2][3]
However, the efficacy of these combinations can be influenced by the specific type of carbapenemase produced by the bacteria. For instance, a study on CRE in Egyptian hospitals found that ceftazidime-avibactam had its best activity against isolates harboring the OXA-48 gene alone (50% susceptibility), while meropenem-vaborbactam was most active against isolates with the NDM-1 gene alone (19.2% susceptibility).[4]
Here is a summary of susceptibility data from a comparative study:
| Antibiotic Combination | Organism | Susceptibility Rate (%) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Ceftazidime-avibactam | KPC-producing Enterobacterales | 98% | 1/4 | 4/4 |
| Meropenem-vaborbactam | KPC-producing Enterobacterales | 99% | 0.06/8 | 1/8 |
| Imipenem-relebactam | Carbapenem-Resistant K. pneumoniae | 95.8% | - | - |
| Ceftazidime-avibactam | Carbapenem-Resistant K. pneumoniae | 93.8% | - | - |
| Meropenem-vaborbactam | Carbapenem-Resistant K. pneumoniae | 93.8% | - | - |
Data compiled from multiple sources.[2][3][5]
Activity Against Pseudomonas aeruginosa
Against carbapenem-resistant Pseudomonas aeruginosa (CRPA), imipenem-relebactam showed excellent activity with a 91.7% susceptibility rate.[2][3] Ceftazidime-avibactam demonstrated more modest activity at 79.2%, while most CRPA strains were resistant to meropenem-vaborbactam.[2][3] Strains of P. aeruginosa that are resistant to carbapenems but do not produce metallo-beta-lactamases are generally susceptible to ceftazidime-avibactam and imipenem-relebactam.[6]
Mechanisms of Action and Resistance
The inhibitors in these combinations have distinct mechanisms. Avibactam and relebactam are non-β-lactam diazabicyclooctane (DBO) inhibitors, while vaborbactam is a cyclic boronic acid inhibitor.[6] Avibactam inhibits a broad range of beta-lactamases, including class A (like KPC), class C (AmpC), and some class D (OXA-48-like) enzymes.[6] Vaborbactam is particularly potent against KPC enzymes.[6] Relebactam inhibits class A and class C beta-lactamases.[6] None of these three inhibitors are effective against metallo-β-lactamases (MBLs) like NDM, VIM, or IMP.[6]
Resistance to these novel combinations can emerge. For ceftazidime-avibactam, resistance in KPC-producing organisms is often associated with mutations in the omega-loop of the KPC enzyme. In contrast, resistance to meropenem-vaborbactam in KPC-producers is typically mediated by a combination of KPC production and mutations in the OmpK35 and OmpK36 porin channels.[5]
Mechanism of Beta-Lactam/Beta-Lactamase Inhibitor Action.
Experimental Protocols
Antimicrobial Susceptibility Testing (AST) via Broth Microdilution
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
1. Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Transfer the colonies to a tube containing 5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth). c. Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. d. Adjust the turbidity of the inoculum suspension with sterile broth to match that of the 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL. e. Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microdilution plate.
2. Preparation of Antimicrobial Dilutions: a. Prepare stock solutions of the beta-lactam/beta-lactamase inhibitor combinations in a suitable solvent as recommended by the manufacturer. b. Perform serial two-fold dilutions of the antimicrobial agents in broth to obtain concentrations that span the expected MIC range. For inhibitor combinations, the concentration of the inhibitor is typically kept constant (e.g., 4 µg/mL for avibactam) while the beta-lactam is diluted.[7]
3. Inoculation and Incubation: a. Dispense 100 µL of each antimicrobial dilution into the wells of a 96-well microtiter plate. b. Add 100 µL of the standardized inoculum to each well. c. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum). d. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results: a. Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
Concluding Remarks
The landscape of treating multidrug-resistant Gram-negative infections is continually evolving with the introduction of new beta-lactam/beta-lactamase inhibitor combinations. While direct head-to-head clinical trials are limited, in vitro susceptibility data provides invaluable insights for researchers and clinicians.[6] Ceftazidime-avibactam, meropenem-vaborbactam, and imipenem-relebactam each exhibit distinct spectra of activity. The choice of agent should be guided by local epidemiology, the specific pathogen and its resistance mechanisms, and the site of infection. Continued surveillance and research are paramount to optimize the use of these critical therapeutic agents.
References
- 1. Comparing the activity of novel antibiotic agents against carbapenem-resistant Enterobacterales clinical isolates | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 2. Comparative In Vitro Activity of Ceftazidime-Avibactam, Imipenem-Relebactam, and Meropenem-Vaborbactam against Carbapenem-Resistant Clinical Isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro activity of ceftazidime-avibactam and meropenem-vaborbactam against carbapenem-resistant Enterobacterales in Egyptian Hospitals: A challenge for clinical practice [mid.journals.ekb.eg]
- 5. academic.oup.com [academic.oup.com]
- 6. Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Imipenem/Relebactam in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of imipenem/relebactam's performance against key alternatives in pivotal clinical trials. The data presented is derived from meta-analyses and the primary publications of the RESTORE-IMI 1 and RESTORE-IMI 2 trials, focusing on quantitative outcomes, experimental designs, and underlying mechanisms of action.
Comparative Efficacy and Safety Data
The following tables summarize the key efficacy and safety outcomes from the RESTORE-IMI 1 and RESTORE-IMI 2 clinical trials, providing a direct comparison of imipenem/relebactam with piperacillin/tazobactam and colistin plus imipenem.
Table 1: RESTORE-IMI 2 - Imipenem/Relebactam vs. Piperacillin/Tazobactam for HABP/VABP[1][2][3][4][5]
| Outcome Measure | Imipenem/Relebactam (n=264) | Piperacillin/Tazobactam (n=267) | Treatment Difference (95% CI) |
| Day 28 All-Cause Mortality | 15.9% (42/264) | 21.3% (57/267) | -5.3% (-11.9 to 1.2) |
| Favorable Clinical Response at Early Follow-up | 61.0% (161/264) | 55.8% (149/267) | 5.0% (-3.2 to 13.2) |
| Serious Adverse Events | 26.7% | 32.0% | |
| Drug-Related Adverse Events | 11.7% | 9.7% | |
| Adverse Events Leading to Discontinuation | 5.6% | 8.2% |
Table 2: RESTORE-IMI 1 - Imipenem/Relebactam vs. Colistin + Imipenem for Imipenem-Nonsusceptible Infections[6][7][8][9][10][11][12][13][14]
| Outcome Measure | Imipenem/Relebactam (n=21) | Colistin + Imipenem (n=10) | Treatment Difference (90% CI) |
| Favorable Overall Response | 71% | 70% | -27.5 to 21.4 |
| Day 28 Favorable Clinical Response | 71% | 40% | 1.3 to 51.5 |
| 28-Day All-Cause Mortality | 10% | 30% | -46.4 to 6.7 |
| Serious Adverse Events | 10% | 31% | |
| Drug-Related Adverse Events | 16% | 31% | |
| Treatment-Emergent Nephrotoxicity | 10% | 56% (P = .002) |
Experimental Protocols
RESTORE-IMI 2: Trial Design[2][4][15]
-
Objective: To evaluate the efficacy and safety of imipenem/cilastatin/relebactam versus piperacillin/tazobactam in the treatment of hospital-acquired bacterial pneumonia (HABP) or ventilator-associated bacterial pneumonia (VABP).
-
Study Design: A Phase 3, randomized, controlled, double-blind, multicenter, non-inferiority trial.
-
Patient Population: Adults with HABP or VABP.
-
Intervention:
-
Imipenem/cilastatin/relebactam (500 mg/500 mg/250 mg) administered intravenously every 6 hours.
-
Piperacillin/tazobactam (4 g/500 mg) administered intravenously every 6 hours.
-
-
Duration of Treatment: 7 to 14 days.
-
Primary Endpoint: All-cause mortality at Day 28 in the modified intent-to-treat (MITT) population.
-
Key Secondary Endpoint: Favorable clinical response at the early follow-up visit (7-14 days after completing therapy) in the MITT population.
RESTORE-IMI 1: Trial Design[6][8][9][12]
-
Objective: To evaluate the efficacy and safety of imipenem/relebactam compared to colistin plus imipenem for the treatment of infections caused by imipenem-nonsusceptible pathogens.
-
Study Design: A Phase 3, randomized, controlled, double-blind trial.
-
Patient Population: Hospitalized patients with HABP/VABP, complicated intra-abdominal infection (cIAI), or complicated urinary tract infection (cUTI) caused by imipenem-nonsusceptible but colistin- and imipenem/relebactam-susceptible pathogens.
-
Intervention:
-
Imipenem/relebactam.
-
Colistin plus imipenem.
-
-
Duration of Treatment: 5 to 21 days.
-
Primary Endpoint: Favorable overall response in the modified microbiologic intent-to-treat (mMITT) population.
-
Secondary Endpoints: Clinical response, all-cause mortality, and treatment-emergent nephrotoxicity.
Visualized Mechanisms and Workflows
Mechanism of Action of Imipenem/Relebactam
Caption: Mechanism of Imipenem/Relebactam Action.
Standard Antimicrobial Susceptibility Testing (AST) Workflow
Caption: Typical workflow for antimicrobial susceptibility testing.
Relebactam's Efficacy Against ESBL and AmpC-Producing Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of multidrug-resistant Gram-negative bacteria, particularly those producing extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, pose a significant threat to global public health. This guide provides a detailed comparison of the in vitro effectiveness of Relebactam, a diazabicyclooctane β-lactamase inhibitor, in combination with imipenem, against these challenging pathogens. Data from various studies are presented to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action and Resistance
ESBLs, often plasmid-encoded, readily hydrolyze most penicillins and cephalosporins.[1][2][3] AmpC β-lactamases, which can be chromosomally or plasmid-mediated, also confer resistance to a broad range of β-lactam antibiotics, including cephamycins, and are typically not inhibited by older β-lactamase inhibitors like clavulanic acid.[3][4][5]
Relebactam restores the activity of imipenem by inactivating a broad spectrum of β-lactamases, including Ambler Class A (such as ESBLs and KPC) and Class C (AmpC) enzymes.[6][7][8] This mechanism effectively overcomes the primary resistance pathway in many ESBL and AmpC-producing strains.
Below is a diagram illustrating the mechanism of β-lactam resistance and the inhibitory action of Relebactam.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Presence of the Extended-Spectrum-β-Lactamase and Plasmid-Mediated AmpC-Encoding Genes in Escherichia coli from Companion Animals—A Study from a University-Based Veterinary Hospital in Taipei, Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of Infections Caused by Extended-Spectrum-Beta-Lactamase-, AmpC-, and Carbapenemase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Transmission dynamics of ESBL/AmpC and carbapenemase-producing Enterobacterales between companion animals and humans [frontiersin.org]
- 6. The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Review of Ceftazidime-Avibactam, Meropenem-Vaborbactam, and Imipenem/Cilastatin-Relebactam to Target Klebsiella pneumoniae Carbapenemase-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
Relebactam's Stand Against Carbapenem-Resistant Pseudomonas aeruginosa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Relebactam's efficacy against carbapenem-resistant Pseudomonas aeruginosa, supported by experimental data and methodologies.
The emergence of carbapenem-resistant Pseudomonas aeruginosa (CRPA) poses a significant threat to global health, necessitating the development of novel therapeutic strategies. Relebactam, a diazabicyclooctane β-lactamase inhibitor, in combination with imipenem/cilastatin, has emerged as a promising agent to address this challenge. This guide provides a comprehensive comparison of the efficacy of imipenem/relebactam against CRPA with that of alternative treatments, supported by in vitro and clinical data.
Mechanism of Action: Restoring Carbapenem Activity
Carbapenem resistance in P. aeruginosa is often mediated by the production of β-lactamase enzymes, such as AmpC cephalosporinases, which hydrolyze and inactivate carbapenem antibiotics like imipenem. Relebactam directly counters this by inhibiting Ambler Class A and Class C β-lactamases.[1] By binding to these enzymes, relebactam protects imipenem from degradation, thereby restoring its antibacterial activity against resistant strains.[2][3] This mechanism is particularly effective against resistance driven by AmpC overexpression, a common mechanism in P. aeruginosa.[2]
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of imipenem/relebactam and comparator agents against CRPA is summarized below. Minimum Inhibitory Concentration (MIC) values are a key indicator of an antibiotic's potency.
| Antibiotic Agent | MIC Range (μg/mL) against CRPA | Susceptibility Rate (%) against CRPA |
| Imipenem/Relebactam | 0.5 - >64 | 63% - 91.7%[1][3] |
| Ceftolozane/Tazobactam | 1 - >256 | 77% - 83.1%[4] |
| Ceftazidime/Avibactam | 0.25 - >256 | ~79.2%[1] |
| Colistin | 0.25 - >16 | Variable, often used as a last resort |
Key Findings from In Vitro Studies:
-
The addition of relebactam to imipenem significantly lowers the MICs for many imipenem-resistant strains of P. aeruginosa.[5]
-
In a global surveillance study (SMART 2018-2020), relebactam restored imipenem susceptibility in 64.1% of imipenem-non-susceptible P. aeruginosa isolates.[2]
-
Against a collection of CRPA isolates, imipenem/relebactam demonstrated a susceptibility rate of 91.7%.[1]
-
While ceftolozane/tazobactam and ceftazidime/avibactam also show good in vitro activity, imipenem/relebactam can be effective against some isolates resistant to these agents and vice-versa, highlighting the importance of susceptibility testing.[6][7]
Clinical Efficacy: Insights from Clinical Trials
Clinical trial data provides crucial evidence for the real-world efficacy of imipenem/relebactam. The RESTORE-IMI 1 and RESTORE-IMI 2 trials are pivotal in this regard.
| Trial | Comparator | Patient Population | Key Clinical Outcomes for Imipenem/Relebactam |
| RESTORE-IMI 1 | Colistin + Imipenem/Cilastatin | Patients with imipenem-nonsusceptible bacterial infections, including CRPA | Favorable overall response: 71%; 28-day all-cause mortality: 9.5%[8] |
| RESTORE-IMI 2 | Piperacillin/Tazobactam | Patients with hospital-acquired or ventilator-associated bacterial pneumonia | Non-inferior to piperacillin/tazobactam; Favorable clinical response at early follow-up: 61.0%[9] |
Key Clinical Insights:
-
In the RESTORE-IMI 1 trial, imipenem/relebactam demonstrated comparable efficacy to a colistin-based regimen for infections caused by imipenem-nonsusceptible pathogens, with a notable finding of lower rates of nephrotoxicity.[8]
-
The RESTORE-IMI 2 trial established the non-inferiority of imipenem/relebactam to piperacillin/tazobactam for treating hospital-acquired and ventilator-associated bacterial pneumonia, a common manifestation of severe P. aeruginosa infections.[9]
-
Observational studies have reported clinical success rates for imipenem/relebactam in treating difficult-to-treat P. aeruginosa infections ranging from 70% to over 85%.
It is important to note that direct head-to-head, randomized controlled clinical trials comparing imipenem/relebactam with other newer agents like ceftolozane/tazobactam or ceftazidime/avibactam specifically in a CRPA population are limited. Therefore, treatment decisions should be guided by in vitro susceptibility testing and patient-specific factors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of relebactam.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Protocol Summary:
-
Inoculum Preparation: A standardized suspension of the P. aeruginosa isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Antibiotic Dilution: The antimicrobial agents are serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Assay
This dynamic assay provides information on the rate of bacterial killing by an antimicrobial agent over time.
Protocol Summary:
-
Preparation: A standardized bacterial suspension is prepared in a suitable broth.
-
Exposure: The antimicrobial agent is added to the bacterial suspension at a specific concentration (e.g., 4x MIC). A growth control with no antibiotic is also included.
-
Sampling: Aliquots are removed from the test and control cultures at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating to count CFUs.
-
Analysis: The change in log10 CFU/mL over time is plotted to create a time-kill curve. Synergy between two drugs can also be assessed with this method.[4]
In Vivo Murine Thigh Infection Model
This animal model is used to evaluate the in vivo efficacy of antimicrobial agents.
Protocol Summary:
-
Immunosuppression: Mice are rendered neutropenic by treatment with cyclophosphamide to mimic an immunocompromised state.
-
Infection: A standardized inoculum of a CRPA strain is injected into the thigh muscle of the mice.[6]
-
Treatment: At a specified time post-infection, treatment with the antimicrobial agent(s) is initiated. Different dosing regimens can be tested.
-
Assessment: At various time points, mice are euthanized, and the thigh muscles are homogenized. The bacterial burden (CFU/thigh) is determined by quantitative culture.
-
Outcome: The reduction in bacterial load in the treated groups compared to the control group indicates the in vivo efficacy of the drug.
Logical Comparison of Treatment Outcomes
The decision to use imipenem/relebactam or an alternative agent for CRPA infections is multifactorial, involving consideration of in vitro susceptibility, the specific resistance mechanisms of the isolate, and the clinical context.
Conclusion
Imipenem/relebactam represents a significant advancement in the therapeutic armamentarium against CRPA. Its ability to overcome resistance mediated by key β-lactamases translates to potent in vitro activity and favorable clinical outcomes. While direct comparative clinical trial data with other novel agents for CRPA are still emerging, the available evidence supports its role as a valuable treatment option. The choice of therapy for CRPA infections should be individualized based on comprehensive susceptibility testing, local resistance patterns, and patient-specific clinical factors. Continued surveillance and research are essential to optimize the use of imipenem/relebactam and other new agents in the fight against multidrug-resistant pathogens.
References
- 1. Comparative In Vitro Activity of Ceftazidime-Avibactam, Imipenem-Relebactam, and Meropenem-Vaborbactam against Carbapenem-Resistant Clinical Isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jag.journalagent.com [jag.journalagent.com]
- 3. mdpi.com [mdpi.com]
- 4. Ceftolozane/Tazobactam and Imipenem/Relebactam Cross-Susceptibility Among Clinical Isolates of Pseudomonas aeruginosa From Patients With Respiratory Tract Infections in ICU and Non-ICU Wards-SMART United States 2017-2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Perspectives on Antimicrobial Agents: Imipenem-Relebactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of In Vitro Activity of Ceftazidime-Avibactam and Imipenem-Relebactam against Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Activity of imipenem-relebactam and ceftolozane-tazobactam against carbapenem-resistant Pseudomonas aeruginosa and KPC-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of ceftolozane/tazobactam and imipenem/relebactam against clinical isolates of Enterobacterales and Pseudomonas aeruginosa collected in central and northern Europe (Belgium, Norway, Sweden, Switzerland)-SMART 2017-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Imipenem-Relebactam Against Carbapenem-Resistant Enterobacterales: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and global spread of carbapenem-resistant Enterobacterales (CRE) represent a significant public health challenge, limiting therapeutic options for severe infections. This guide provides an objective comparison of the in vitro activity of imipenem-relebactam, a combination of a carbapenem antibiotic and a novel β-lactamase inhibitor, against CRE isolates. The data presented is compiled from recent studies and is intended to inform researchers, scientists, and drug development professionals on its efficacy relative to other antimicrobial agents.
Executive Summary
Imipenem-relebactam has demonstrated potent in vitro activity against a broad range of CRE isolates, particularly those producing Klebsiella pneumoniae carbapenemase (KPC). Relebactam, a diazabicyclooctane β-lactamase inhibitor, restores the activity of imipenem by protecting it from degradation by Ambler class A and C β-lactamases.[1][2][3] This combination has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired bacterial pneumonia/ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible Gram-negative microorganisms.[2][4][5][6][7]
Comparative In Vitro Activity
The in vitro efficacy of imipenem-relebactam has been extensively evaluated against CRE isolates and compared with other antimicrobial agents. The following tables summarize the minimum inhibitory concentration (MIC) data and susceptibility rates from various studies.
Table 1: Comparative Activity of Imipenem-Relebactam and Other Agents Against KPC-Producing CRE
| Antimicrobial Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference(s) |
| Imipenem-Relebactam | 0.25/4 | 0.5/4 | 98.5 | [8] |
| Ceftazidime-Avibactam | 4/4 | 8/4 | 97.7 | [8] |
| Imipenem | 64 | 256 | - | [9] |
| Colistin | 16 | >16 | 46.2 | [8] |
KPC: Klebsiella pneumoniae carbapenemase
Table 2: Comparative Activity Against OXA-48-like-Producing CRE
| Antimicrobial Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference(s) |
| Imipenem-Relebactam | - | - | 15 | [10] |
| Ceftazidime-Avibactam | - | - | 90 | [10] |
OXA: Oxacillinase
Table 3: Activity Against Non-Carbapenemase-Producing CRE
| Antimicrobial Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference(s) |
| Imipenem-Relebactam | ≤2 | ≤2 | 81.0 | [11][12] |
| Meropenem-Vaborbactam | - | - | 80.6 | [11] |
| Ceftazidime-Avibactam | - | - | 88.4 | [11] |
| Colistin | - | - | 90.1 | [13] |
| Tigecycline | - | - | 27.8 | [13] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility testing conducted according to standardized methodologies.
Minimum Inhibitory Concentration (MIC) Determination
The MICs are typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]
Brief Protocol Outline:
-
Isolate Preparation: Carbapenem-resistant Enterobacterales isolates are cultured on appropriate agar plates.
-
Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared in a saline solution to match a 0.5 McFarland turbidity standard.[14]
-
Antimicrobial Agent Dilution: A series of twofold dilutions of imipenem-relebactam and comparator agents are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculation: The prepared microdilution plates are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours in ambient atmosphere.[14]
-
MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Alternative methods for MIC determination include agar dilution and gradient diffusion strips such as Etest® and MIC Test Strips (MTS™).[14][15][16][17]
Visualizing the Workflow and Mechanism
To better understand the experimental process and the logical relationships in imipenem-relebactam's action, the following diagrams are provided.
References
- 1. journals.asm.org [journals.asm.org]
- 2. merck.com [merck.com]
- 3. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. contagionlive.com [contagionlive.com]
- 5. jwatch.org [jwatch.org]
- 6. hcplive.com [hcplive.com]
- 7. What data supports imipenem-cilastatin/relebactam’s new indication for bacterial pneumonia? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 8. idus.us.es [idus.us.es]
- 9. In vitro activity of imipenem/relebactam against Gram-negative clinical isolates in two Spanish tertiary hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of Imipenem-Relebactam and Comparator Agents against Genetically Characterized Isolates of Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Imipenem-Relebactam, Meropenem-Vaborbactam, Ceftazidime-Avibactam and Comparators on Carbapenem-Resistant Non-Carbapenemase-Producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Imipenem-Relebactam, Meropenem-Vaborbactam, Ceftazidime-Avibactam and Comparators on Carbapenem-Resistant Non-Carbapenemase-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. liofilchem.com [liofilchem.com]
- 15. Imipenem-Relebactam Susceptibility Testing of Gram-Negative Bacilli by Agar Dilution, Disk Diffusion, and Gradient Strip Methods Compared with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ETEST® IMIPENEM RELEBACTAM | Pioneering Diagnostics [biomerieux.com]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Safety Operating Guide
Proper Disposal of Relebactam Sodium: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Relebactam sodium, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals handling this compound, adherence to proper disposal protocols is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to answer specific procedural questions and build a foundation of trust in chemical handling practices.
I. Understanding the Regulatory Landscape
The disposal of pharmaceutical waste, including this compound, is governed by a framework of federal and local regulations. The primary federal agency regulating hazardous pharmaceutical waste in the United States is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] In 2019, the EPA finalized a new rule, Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals.[1] A key provision of this rule is the prohibition of flushing hazardous waste pharmaceuticals down drains.[1]
It is imperative that all disposal procedures comply with these regulations, in addition to any state and local rules. All personnel handling pharmaceutical waste must be trained on proper segregation, handling, and disposal procedures, including emergency protocols.[1]
II. Characterization of this compound Waste
III. Recommended Disposal Procedures
Based on available safety data and general best practices for pharmaceutical waste, the following step-by-step procedures are recommended for the disposal of this compound.
Step 1: Segregation and Collection
-
Do not discard this compound down the drain or in the regular trash. This is to prevent the contamination of water systems and the environment.[3]
-
Collect all waste materials containing this compound, including unused product, expired materials, and contaminated labware (e.g., vials, syringes, personal protective equipment), in a designated, properly labeled hazardous waste container.
-
The container should be in good condition, compatible with the chemical, and kept securely closed except when adding waste.
Step 2: Labeling and Storage
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Store the waste container in a designated, secure area away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
The primary and recommended method for the disposal of this compound is through a licensed hazardous material disposal company. [3]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with certified waste management vendors.
-
These vendors will typically transport the waste to a permitted treatment, storage, and disposal facility (TSDF), where it will be incinerated at high temperatures.[1][2][3] Incineration is the preferred method for destroying active pharmaceutical ingredients and preventing their release into the environment.
IV. Potential Deactivation Methods (for consideration and institutional approval)
While professional disposal is the standard, the scientific literature suggests potential methods for the chemical deactivation of beta-lactam compounds. These methods are not a substitute for approved disposal procedures and must be validated and approved by your institution's EHS department before implementation.
-
Alkaline Hydrolysis: Research has shown that a 1 M sodium hydroxide solution can effectively hydrolyze and inactivate β-lactam residues. This method could potentially be used to treat liquid waste containing this compound before collection for final disposal. However, this process must be carefully controlled and monitored to ensure complete degradation.
-
Use of Beta-Lactamases: Enzymes such as beta-lactamases can neutralize beta-lactam antibiotics. While effective, this method may be more suitable for specific applications like environmental monitoring rather than bulk chemical waste disposal due to cost and scalability.
Any attempt to chemically deactivate this compound waste must be conducted as a formal, documented laboratory procedure with a thorough risk assessment and the explicit approval of the EHS department.
V. Quantitative Data Summary
The following table summarizes key quantitative data related to Relebactam.
| Property | Value |
| Molecular Formula | C₁₂H₂₀N₄O₆S |
| Molecular Weight | 348.38 g/mol |
| Plasma Protein Binding | ~22% |
| Biological Half-Life | 1.2 - 1.8 hours |
| Route of Elimination | Approximately 90-100% renally eliminated |
VI. Experimental Protocols
Detailed experimental protocols for the complete chemical degradation of this compound for disposal purposes are not available in the provided search results. The development and validation of such a protocol would require significant research and would need to be conducted in accordance with all institutional and regulatory guidelines.
VII. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
